1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-cyanopiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHQNHASKIVGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733601 | |
| Record name | 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362703-34-2 | |
| Record name | 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways for 1-tert-butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule, which features a quaternary carbon center, presents unique challenges that will be addressed through an exploration of established and potential synthetic routes.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily due to its substituted piperidine core. Piperidine and its derivatives are prevalent scaffolds in a wide array of FDA-approved drugs and clinical candidates, valued for their ability to confer desirable pharmacokinetic properties. The presence of both a cyano and a methyl ester group at the 4-position offers versatile handles for further chemical modifications, making this compound a crucial starting point for the synthesis of complex molecular architectures.
This technical guide will delve into the primary synthetic strategies for obtaining this target molecule, with a focus on the Strecker synthesis as a plausible and efficient approach. We will also explore an alternative pathway involving cyanomethylation, providing detailed protocols and discussing the rationale behind the selection of reagents and reaction conditions.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests two main approaches for its construction, as illustrated below.
An In-depth Technical Guide to 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate is a substituted piperidine derivative that holds significant interest within the realms of medicinal chemistry and drug discovery. Its rigid, cyclic scaffold, combined with the presence of strategically placed functional groups—a Boc-protected amine, a methyl ester, and a cyano group—makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, alongside a detailed exploration of a representative synthetic protocol, offering insights for its application in the development of novel therapeutic agents.
The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals, owing to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The specific substitution pattern of this compound offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. This compound is particularly noted for its potential applications in the synthesis of compounds targeting a range of therapeutic areas, including but not limited to neurological disorders and oncology.[1]
Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. These parameters influence its behavior in biological systems and guide the formulation and delivery strategies. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₄ | ChemScene[2] |
| Molecular Weight | 268.31 g/mol | ChemScene[2] |
| CAS Number | 362703-34-2 | ChemScene[2] |
| Appearance | Solid, Powder | CymitQuimica[1] |
| Topological Polar Surface Area (TPSA) | 79.63 Ų | ChemScene[2] |
| LogP (calculated) | 1.70028 | ChemScene[2] |
| Hydrogen Bond Acceptors | 5 | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
| Solubility | Soluble in organic solvents | CymitQuimica[1] |
Molecular Structure and Synthesis
The structural architecture of this compound is key to its utility. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions while allowing for its selective removal under specific acidic conditions. The cyano and methyl ester groups at the C4 position provide orthogonal handles for further chemical elaboration.
Caption: 2D Molecular Structure of the Topic Compound.
Synthetic Workflow: A Representative Protocol
Caption: Proposed Synthetic Workflow.
Step-by-Step Methodology:
-
Synthesis of 4-amino-4-cyano-1-Boc-piperidine (Strecker Reaction):
-
To a solution of 1-Boc-4-piperidone in a mixture of ethanol and water, add potassium cyanide and ammonium carbonate.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be extracted with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aminonitrile.
-
-
Hydrolysis of the Cyano Group:
-
The crude 4-amino-4-cyano-1-Boc-piperidine is subjected to acidic hydrolysis. This can be achieved by heating the compound in the presence of a strong acid like hydrochloric acid. This step will also cleave the Boc protecting group.
-
The reaction mixture is then neutralized to precipitate the amino acid, 4-amino-4-carboxypiperidine, which can be collected by filtration.
-
-
Esterification of the Carboxylic Acid:
-
The resulting amino acid is then esterified to form the methyl ester. A common method is the Fischer esterification, which involves refluxing the amino acid in methanol with a catalytic amount of a strong acid, such as thionyl chloride or sulfuric acid.
-
After the reaction is complete, the excess methanol is removed under reduced pressure, and the crude product is worked up by neutralization and extraction.
-
-
Re-protection of the Piperidine Nitrogen (Boc-protection):
-
The final step involves the re-introduction of the Boc protecting group onto the piperidine nitrogen.
-
The methyl 4-amino-4-carboxypiperidine is dissolved in a suitable solvent, such as dichloromethane, and treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, for instance, triethylamine.
-
The reaction is typically stirred at room temperature until completion. The final product, this compound, is then purified using column chromatography to achieve high purity.
-
Applications in Drug Discovery and Development
As a versatile chemical intermediate, this compound serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. The presence of multiple functional groups allows for diverse chemical transformations, making it an attractive scaffold for generating libraries of compounds for high-throughput screening.
The rigid piperidine core can help in positioning substituents in a defined three-dimensional space, which is critical for optimizing interactions with biological targets such as enzymes and receptors. This makes it a valuable component in the design of novel therapeutic agents for various diseases.
Conclusion
This compound is a key building block in modern medicinal chemistry. Its well-defined structure and the presence of versatile functional groups provide a robust platform for the synthesis of complex and biologically active molecules. A comprehensive understanding of its physicochemical properties and synthetic methodologies, as outlined in this guide, is essential for its effective utilization in the pursuit of novel therapeutics. The insights provided herein are intended to support researchers and scientists in leveraging the full potential of this valuable compound in their drug discovery and development endeavors.
References
An In-Depth Technical Guide to 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate (CAS 362703-34-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. The document delves into its chemical and physical properties, provides a detailed synthesis protocol with mechanistic insights, outlines methods for its characterization, and explores its critical applications in the synthesis of pharmacologically active agents, particularly Janus kinase (JAK) inhibitors. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, offering both theoretical understanding and practical, actionable methodologies.
Introduction: A Versatile Scaffold in Drug Discovery
This compound (CAS No. 362703-34-2) is a polysubstituted piperidine derivative that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical compounds.[1] Its structure, featuring a piperidine ring with orthogonal protection (Boc on the nitrogen) and two distinct functional groups at the 4-position (a cyano group and a methyl ester), makes it an exceptionally versatile scaffold. The tert-butoxycarbonyl (Boc) group provides robust protection under a variety of reaction conditions while being readily removable under acidic conditions, allowing for sequential chemical transformations. The cyano and methyl ester groups at the quaternary center offer multiple avenues for further chemical elaboration, making this compound a strategic choice for constructing intricate molecular architectures.
The primary utility of this compound lies in its role as a precursor to 4-amino-4-cyanopiperidine and related structures, which are key pharmacophores in a range of therapeutic agents. Notably, it has found significant application in the development of inhibitors for the Janus kinase (JAK) family of enzymes, which are implicated in various inflammatory and autoimmune disorders.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 362703-34-2 | N/A |
| Molecular Formula | C₁₃H₂₀N₂O₄ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| Appearance | Off-white to light brown solid/powder | N/A |
| Melting Point | Not available. A related compound, 1-tert-butyloxycarbonyl-4-cyanopiperidine, has a melting point of 48-50 °C. | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. The following protocol is a representative synthesis based on established methodologies for the preparation of similar compounds.
Overall Synthesis Workflow
Caption: Overall synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-4-cyanopiperidine-4-carboxylic acid (Strecker Reaction)
This step involves a one-pot, three-component Strecker reaction, a classic method for the synthesis of α-amino acids and their derivatives.
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add potassium cyanide (1.1 equivalents) and ammonium chloride (1.2 equivalents).
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Add water and acidify the aqueous solution to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl). This will precipitate the carboxylic acid product.
-
Purification: The crude product can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.
Causality and Expertise: The Strecker reaction is an efficient method for the simultaneous introduction of a cyano and an amino (or in this case, a protected amino precursor) group. The use of N-Boc-4-piperidone ensures that the piperidine nitrogen is protected throughout the reaction. The acidic work-up is crucial for the protonation and precipitation of the carboxylic acid product.
Step 2: Esterification to Yield this compound
-
Reaction Setup: Dissolve the N-Boc-4-cyanopiperidine-4-carboxylic acid from the previous step (1 equivalent) in methanol.
-
Reaction Execution: Cool the solution to 0 °C and slowly add a catalyst such as thionyl chloride (1.2 equivalents) or a few drops of concentrated sulfuric acid. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Isolation: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Causality and Expertise: The esterification is a straightforward acid-catalyzed reaction. Using methanol as both the solvent and the reagent drives the reaction towards the formation of the methyl ester. The basic quench is necessary to neutralize the acid catalyst and any unreacted starting material, facilitating extraction into an organic solvent.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: A typical analytical workflow for compound characterization.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the number and types of protons and carbons.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the nitrile (C≡N stretch), ester (C=O stretch), and carbamate (C=O stretch).
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Applications in Drug Discovery: A Key Building Block for JAK Inhibitors
This compound is a pivotal intermediate in the synthesis of several Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical component of the immune system, and its dysregulation is associated with a variety of autoimmune and inflammatory diseases.
Role in the Synthesis of Tofacitinib and Ruxolitinib Analogs
This piperidine derivative serves as a key building block for introducing the 3-amino-4-methylpiperidine and related moieties found in JAK inhibitors like tofacitinib and ruxolitinib. The synthesis typically involves the reduction of the cyano group to an amine, followed by further functionalization.
Caption: General synthetic route to JAK inhibitor analogs.
The versatility of the starting material allows for the synthesis of a library of analogs by varying the heterocyclic core coupled in the final step, which is a common strategy in lead optimization during drug development.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its well-defined structure, coupled with the orthogonal protecting group and versatile functional handles, provides a robust platform for the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications, with a focus on its role in the development of JAK inhibitors. As the demand for novel therapeutics continues to grow, the utility of such versatile intermediates in accelerating the drug discovery process is undeniable.
References
An In-depth Technical Guide to 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: A Versatile Scaffold in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, a well-established synthetic pathway, and its significant role as a versatile scaffold in the synthesis of complex pharmaceutical agents.
Introduction: The Significance of the Piperidine Moiety
The piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids.[1] Its conformational flexibility and the ability to be functionalized at various positions make it an invaluable component in the design of therapeutic agents targeting a wide range of biological targets, including the central nervous system.[1] The strategic introduction of substituents onto the piperidine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, is a prime example of a highly functionalized piperidine derivative with significant potential in medicinal chemistry.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The C4 position is quaternized with both a cyano and a methyl carboxylate group.
Molecular Formula: C₁₃H₂₀N₂O₄
Structure:
References
A Spectroscopic Guide to 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: An Essential Intermediate in Modern Drug Discovery
This technical guide provides a detailed analysis of the spectroscopic data for 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, a key building block in contemporary medicinal chemistry. Its rigid piperidine core, adorned with a synthetically versatile cyano group and orthogonal protecting groups, makes it an invaluable scaffold for creating complex molecular architectures. Understanding its spectroscopic signature is paramount for researchers in drug development to ensure structural integrity and purity throughout their synthetic campaigns.
While a complete set of publicly available, peer-reviewed spectra for this specific molecule is not readily consolidated, this guide leverages foundational spectroscopic principles and data from closely related analogs to provide a robust and predictive analysis. Every piece of data and its interpretation is grounded in established chemical theory to ensure scientific integrity.
Molecular Structure and Key Features
This compound possesses a unique combination of functional groups that dictate its spectroscopic properties. The tert-butoxycarbonyl (Boc) group provides a bulky, sterically hindering element, while the methyl ester and cyano group at the quaternary C4 position introduce characteristic electronic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information about its intricate three-dimensional structure.
Experimental Protocol for NMR Data Acquisition
To obtain high-resolution NMR spectra, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, to achieve optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A sufficient number of scans is necessary due to the lower natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.80 | s | 3H | -OCH₃ | The methyl protons of the ester group are in a deshielded environment due to the adjacent oxygen atom, resulting in a singlet in the downfield region. |
| ~ 3.6 - 3.2 | m | 4H | Piperidine ring protons (C2-H₂, C6-H₂) | These protons are adjacent to the nitrogen atom of the Boc group and exist in a complex spin system, leading to a broad multiplet. |
| ~ 2.2 - 1.8 | m | 4H | Piperidine ring protons (C3-H₂, C5-H₂) | These methylene protons are further from the electron-withdrawing groups and appear as a multiplet in the upfield region. |
| 1.47 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet, a characteristic signature of the Boc protecting group. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 169 | C=O (methyl ester) | The carbonyl carbon of the methyl ester is highly deshielded and appears significantly downfield. |
| ~ 154 | C=O (Boc carbamate) | The carbamate carbonyl carbon of the Boc group is also deshielded, but typically appears slightly upfield from the ester carbonyl. |
| ~ 118 | -C≡N | The carbon of the cyano group has a characteristic chemical shift in this region. |
| ~ 80 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group is shielded by the three methyl groups and appears in this region. |
| ~ 53 | -OCH₃ | The methyl carbon of the ester group is deshielded by the adjacent oxygen. |
| ~ 45 | C4 (quaternary) | The quaternary carbon at the 4-position of the piperidine ring is substituted with four non-proton substituents. |
| ~ 40 | C2, C6 | The piperidine ring carbons adjacent to the nitrogen are deshielded. |
| ~ 30 | C3, C5 | The piperidine ring carbons at the 3 and 5 positions are in a more shielded, alkane-like environment. |
| ~ 28 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region. |
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol for IR Data Acquisition
A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the spectrum.
-
Background Correction: A background spectrum of the clean ATR crystal should be taken prior to sample analysis and subtracted from the sample spectrum.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~ 2240 | Medium | Nitrile (-C≡N) | C≡N stretch |
| ~ 1745 | Strong | Ester (C=O) | C=O stretch |
| ~ 1695 | Strong | Carbamate (C=O) | C=O stretch |
| ~ 1250 | Strong | Ester (C-O) | C-O stretch |
| ~ 1160 | Strong | Carbamate (C-O) | C-O stretch |
| 2980 - 2850 | Medium | C-H (alkane) | C-H stretch |
The presence of two distinct carbonyl absorption bands is a key feature, confirming the existence of both the methyl ester and the Boc-carbamate. The nitrile stretch is also a highly diagnostic peak.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through analysis of its fragmentation patterns.
Experimental Protocol for MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample solution into the ESI source, where it is nebulized and ionized.
-
Mass Analysis: The resulting ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum (ESI+)
-
Molecular Ion (M+H)⁺: Expected at m/z 269.15. This corresponds to the protonated molecule [C₁₃H₂₀N₂O₄ + H]⁺.
-
Sodium Adduct (M+Na)⁺: Often observed at m/z 291.13.
-
Key Fragmentation Ions:
-
Loss of tert-butyl group: A significant fragment at m/z 213.09, corresponding to the loss of the C₄H₈ fragment from the Boc group.
-
Loss of Boc group: A fragment at m/z 169.09, resulting from the complete loss of the Boc group (C₅H₉O₂).
-
Illustrative Fragmentation Pathway
Caption: Proposed ESI-MS fragmentation of the parent ion.
Conclusion
The spectroscopic data for this compound, as predicted from foundational principles and analysis of related structures, provides a clear and consistent picture of its molecular architecture. The characteristic signals in NMR, the distinct vibrational modes in IR, and the predictable fragmentation in MS together form a unique spectroscopic fingerprint. This guide serves as a valuable resource for researchers, enabling them to confidently identify and assess the purity of this important synthetic intermediate, thereby accelerating the pace of innovation in drug discovery and development.
A Comprehensive Technical Guide to the Purity and Characterization of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Introduction: Strategic Importance in Medicinal Chemistry
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate is a specialized heterocyclic building block of significant interest to the pharmaceutical industry. Its rigid piperidine core, substituted with a quaternary center bearing both a cyano and a methyl carboxylate group, offers a unique three-dimensional scaffold for the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection and further functionalization of the piperidine nitrogen, making it a versatile intermediate in drug discovery pipelines.[1][2] Compounds of this class are often precursors to complex molecules targeting a range of biological pathways, including those involved in neurological disorders.[1]
The precise control over the purity and the unambiguous structural confirmation of this intermediate are paramount. The presence of even minor impurities can have profound effects on the outcome of subsequent synthetic steps and the biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, reflecting best practices in chemical analysis and quality control.
Synthesis Pathway: A Strategic Approach
The synthesis of this compound typically involves a multi-step sequence starting from simpler piperidine precursors. A common strategy involves the initial protection of the piperidine nitrogen, followed by functionalization at the 4-position.
A plausible synthetic route begins with the Boc protection of 4-cyanopiperidine.[3] The resulting N-Boc-4-cyanopiperidine[4][5] can then be deprotonated at the 4-position with a suitable base, followed by reaction with methyl chloroformate to introduce the methyl carboxylate group.
Caption: Plausible synthetic route for this compound.
Purification: Ensuring High Fidelity
Achieving high purity is critical. The primary method for purifying the crude product is column chromatography on silica gel.[6] The choice of eluent is crucial for effective separation of the desired product from starting materials and by-products.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: The crude reaction mixture is concentrated under reduced pressure and adsorbed onto a small amount of silica gel.
-
Column Packing: A silica gel column is packed using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Loading and Elution: The adsorbed crude product is carefully loaded onto the top of the column. The elution is performed with a gradually increasing polarity gradient.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified product.
Comprehensive Characterization: A Multi-Technique Approach
A battery of analytical techniques is employed to confirm the identity and purity of this compound.
Caption: Integrated workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation. Both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl ester group (a singlet around 3.7-3.8 ppm), and the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm).[6][7]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms. Key signals include the carbonyls of the Boc and methyl ester groups (around 155 and 170-175 ppm, respectively), the quaternary carbon of the Boc group (around 80 ppm), the cyano carbon (around 120 ppm), and the carbons of the piperidine ring.[6][7]
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| tert-Butyl (9H, s) | ~1.45 | ~28.4 (CH₃), ~80.0 (C) |
| Methyl Ester (3H, s) | ~3.75 | ~52.5 |
| Piperidine CH₂ | 1.5 - 4.0 (m) | 30 - 50 |
| Quaternary Piperidine C | - | ~45 |
| Cyano C | - | ~120 |
| Carbonyl (Boc) | - | ~154.7 |
| Carbonyl (Ester) | - | ~170 |
Table 1: Predicted NMR spectral data based on analogous structures.[6][7]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[8] The expected monoisotopic mass for C₁₃H₂₀N₂O₄ is 268.1423 Da.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound.[9] A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water. The purity is determined by the area percentage of the main peak in the chromatogram.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile in water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Analysis: The chromatogram is integrated to determine the area of all peaks. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%.
Potential Impurities and Their Identification
During the synthesis, several impurities can be formed. These may include unreacted starting materials, by-products from side reactions, or residual solvents.
| Potential Impurity | Origin | Identification Method |
| N-Boc-4-cyanopiperidine | Incomplete reaction | HPLC, GC-MS |
| Di-Boc-protected piperidine | Side reaction | MS, NMR |
| Hydrolyzed ester | Exposure to moisture | HPLC, MS |
| Residual Solvents (e.g., THF, Ethyl Acetate) | Purification process | ¹H NMR, GC-MS |
Table 2: Common impurities and methods for their detection.
Conclusion: A Foundation for Drug Discovery
The successful synthesis, purification, and rigorous characterization of this compound are foundational to its application in drug discovery. The multi-technique approach outlined in this guide ensures the high purity and structural integrity of this key intermediate, thereby enabling the reliable synthesis of novel and potentially life-saving therapeutics. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the pharmaceutical field.
References
- 1. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. prepchem.com [prepchem.com]
- 4. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. rsc.org [rsc.org]
- 9. scielo.br [scielo.br]
A Comprehensive Technical Guide to 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, a proposed, logically derived synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique structural features of this versatile intermediate.
Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse functionalities in three-dimensional space.[4] Specifically, 4-substituted piperidines are crucial intermediates in the synthesis of a wide range of therapeutic agents, from potent analgesics to novel treatments for central nervous system disorders.[3][4][5]
This compound (CAS No. 362703-34-2) is a valuable, yet not extensively documented, derivative within this class of compounds.[6][7] Its structure features a piperidine core with orthogonal protection—a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at the 4-position—along with a synthetically versatile cyano group. This unique combination of functional groups makes it a highly strategic precursor for the elaboration into more complex molecular architectures. The Boc group provides robust protection under a wide range of reaction conditions while being readily removable under acidic conditions. The methyl ester and the cyano group at the same carbon atom (a quaternary center) offer multiple avenues for chemical modification.
This guide aims to consolidate the available information on this compound and provide a scientifically sound, inferred pathway for its synthesis and utilization, thereby empowering researchers to unlock its full potential in their drug discovery endeavors.
Physicochemical Properties and Characterization
| Property | Value | Source |
| CAS Number | 362703-34-2 | [6][7] |
| Molecular Formula | C13H20N2O4 | [6] |
| Molecular Weight | 268.31 g/mol | [7] |
| Appearance | Predicted: White to off-white solid | N/A |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | N/A |
Predicted Spectroscopic Data:
-
¹H NMR: Protons of the tert-butyl group (~1.4-1.5 ppm), piperidine ring protons (multiplets in the range of ~1.8-4.0 ppm), and the methyl ester protons (~3.7-3.8 ppm).
-
¹³C NMR: Resonances for the quaternary carbon of the Boc group, the carbonyl carbons of the Boc and ester groups, the cyano carbon, the carbons of the piperidine ring, and the methyl and tert-butyl carbons.
-
IR Spectroscopy: Characteristic absorption bands for the C≡N stretch of the nitrile, and the C=O stretches of the carbamate and ester functional groups.
-
Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis of this compound: A Proposed Pathway
Workflow of the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Esterification of 1-Boc-piperidine-4-carboxylic acid
This initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method is the use of methyl iodide with a mild base like potassium carbonate in an aprotic polar solvent.[9]
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate. This intermediate can be purified by column chromatography if necessary.[8]
Step 2: α-Cyanation of the Ester
The introduction of the cyano group at the 4-position is achieved through the formation of an enolate followed by quenching with a cyanating agent.
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the reaction at this temperature for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve tosyl cyanide (1.2 eq) in anhydrous THF.
-
Add the solution of tosyl cyanide dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Applications in Drug Discovery and Development
The strategic placement of functional groups in this compound makes it a highly valuable building block for the synthesis of complex molecular targets in drug discovery.
Potential Synthetic Transformations and Applications:
Caption: Potential synthetic pathways from the title compound to valuable pharmaceutical scaffolds.
-
Access to 4-Carboxypiperidine Derivatives: The nitrile and ester groups can be hydrolyzed to a carboxylic acid, providing a handle for amide bond formation or other modifications. Such derivatives are key components in the synthesis of opioid receptor modulators.[11]
-
Formation of 4-Aminomethylpiperidine Scaffolds: The cyano group can be readily reduced to a primary amine. This transformation opens up a pathway to a variety of aminomethylated piperidines, which are found in inhibitors of protein kinases and glycine transporters.[12]
-
Precursor to Spirocyclic Compounds: The quaternary center at the 4-position is an ideal starting point for the construction of spirocyclic systems, which are of great interest in medicinal chemistry for their conformational rigidity and ability to explore novel chemical space.[4]
-
Intermediate for Fentanyl Analogues: While this specific compound is not a direct precursor, the 4-cyanopiperidine scaffold is structurally related to intermediates used in the synthesis of fentanyl and its analogues.[5]
The orthogonal protection strategy allows for selective deprotection of either the nitrogen (removal of the Boc group) or the carboxylic acid (after hydrolysis of the methyl ester), providing further synthetic flexibility.
Conclusion
This compound is a strategically important, albeit under-documented, building block for medicinal chemistry. Its unique combination of a protected piperidine core with versatile functional groups at the 4-position makes it an attractive starting material for the synthesis of a wide range of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its properties, a proposed and detailed synthetic route, and a discussion of its potential applications. By leveraging the insights presented herein, researchers can effectively incorporate this valuable intermediate into their drug discovery programs, accelerating the development of novel therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 6. calpaclab.com [calpaclab.com]
- 7. chemwhat.com [chemwhat.com]
- 8. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Discovery and history of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
An In-depth Technical Guide to 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: Synthesis, Rationale, and Application
This guide provides a comprehensive overview of this compound, a specialized heterocyclic building block. While a detailed historical account of its specific discovery is not extensively documented in seminal literature, its emergence can be understood as a logical progression in the field of medicinal chemistry. The demand for structurally diverse and functionally rich scaffolds for drug discovery has driven the development of such molecules. This guide will delve into the synthetic strategies, the rationale behind its structural features, and its potential applications, grounded in established chemical principles.
The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile scaffold for three-dimensional diversification.[3][4] Piperidine derivatives are integral components in drugs targeting a wide array of therapeutic areas, including neuroscience, oncology, and infectious diseases.[5] The strategic functionalization of the piperidine ring is a key aspect of modern drug design, enabling fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.
A Deduced History and Developmental Rationale
The development of this compound is likely a result of the growing need for complex, non-planar building blocks in drug discovery. The specific combination of functional groups on this molecule offers several advantages for medicinal chemists:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mildly acidic conditions.[6] This allows for selective reactions at other positions of the molecule without interference from the piperidine nitrogen.
-
The 4-Cyano-4-carboxylate Moiety: The presence of both a cyano and a carboxylate group at the same carbon atom (a quaternary center) provides a unique stereoelectronic environment and multiple points for further chemical elaboration. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering diverse synthetic pathways. The methyl ester provides a stable, yet readily cleavable, handle for further modifications.
The synthesis of such a molecule would have been driven by the desire to create novel chemical matter for screening libraries and to serve as a key intermediate in the synthesis of complex target molecules.
Core Synthetic Strategies
The synthesis of this compound can be approached through several logical pathways, primarily centered around the formation of the key 4-cyano-4-carboxylate piperidine core. A common and logical starting material for such a synthesis is an N-protected 4-piperidone.
Formation of the α-Amino Nitrile Precursor
Two classical named reactions are particularly relevant for the initial formation of a precursor to the 4-cyano-4-amino-piperidine-4-carboxylic acid, which can then be further functionalized: the Strecker synthesis and the Bucherer-Bergs reaction.
-
Strecker Synthesis: This reaction involves the treatment of a ketone (in this case, N-Boc-4-piperidone) with ammonia and a cyanide source to form an α-amino nitrile.[7][8] Subsequent hydrolysis of the nitrile yields an α-amino acid.
-
Bucherer-Bergs Reaction: This method provides a direct route to hydantoins from ketones, ammonium carbonate, and a cyanide source.[9][10] The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.[11][12]
The following diagram illustrates the conceptual workflow starting from N-Boc-4-piperidone.
Caption: Synthetic pathways to the target molecule.
Direct Cyanation and Esterification
A more direct approach involves the synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester, followed by the introduction of the cyano group.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7547789B2 - Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides from N-Boc-4-oxopiperidine - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Safety and handling of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate.
An In-depth Technical Guide to the Safety and Handling of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Introduction and Chemical Profile
This compound is a substituted piperidine derivative of significant interest in synthetic chemistry and drug discovery. Its bifunctional nature, incorporating a protected amine, a nitrile, and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the N-Boc protecting group allows for selective manipulation of other functional groups, while the quaternary center at the 4-position introduces a key structural motif.
Understanding the chemical properties and safe handling procedures for this compound is paramount for researchers in order to ensure laboratory safety and experimental success. This guide provides a comprehensive overview of its safety profile, handling protocols, a plausible synthetic route, and methods for its analytical characterization, drawing upon data from structurally related compounds where specific information is not available.
Chemical Structure:
Compound Details:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 362703-34-2 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂O₄ | [1] |
| Molecular Weight | 268.31 g/mol | [1][2] |
Hazard Identification and Safety Precautions
GHS Hazard Classification (Inferred):
-
Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[4]
-
Acute Toxicity, Dermal (Category 3/4): Toxic or harmful in contact with skin.[4]
-
Acute Toxicity, Inhalation (Category 3/4): Toxic or harmful if inhaled.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[4]
Hazard Summary Table:
| Hazard Statement | Precautionary Statement |
| H301/302: Toxic/Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| H311/312: Toxic/Harmful in contact with skin | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H331/332: Toxic/Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
| H315: Causes skin irritation | P332+P313: If skin irritation occurs: Get medical advice/attention. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[6]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) are required.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.[3]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Handling and Storage
Handling:
-
All handling should be performed in a well-ventilated chemical fume hood.[5]
-
Avoid the formation of dust and aerosols.[8]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Wash hands thoroughly after handling.[9]
Storage:
-
Store in a tightly closed container.[6]
-
Keep in a cool, dry, and well-ventilated area.[9]
-
For long-term stability, storage at 2-8°C is recommended for similar compounds.[10]
-
Store away from incompatible substances.[9]
Proposed Synthesis and Purification
A plausible synthetic route to this compound involves a Strecker-type reaction starting from a suitable 4-oxopiperidine precursor.
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for the target compound.
Step-by-Step Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tert-Butyl 4-methyl 4-oxopiperidine-1,4-dicarboxylate in a mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add ammonium chloride (NH₄Cl) followed by a solution of potassium cyanide (KCN) in water, added dropwise at 0°C. Caution: Potassium cyanide is highly toxic and should be handled with extreme care in a fume hood. Contact with acid will release toxic hydrogen cyanide gas.[11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, quench the reaction by pouring it into ice-water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[12][13]
Spill and Disposal Procedures
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.[5]
-
Wear appropriate personal protective equipment.[8]
-
For solid spills, carefully sweep up the material and place it into a sealed container for disposal, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[5]
-
Wash the spill area thoroughly with soap and water.[9]
Waste Disposal:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.
-
The compound should be disposed of as hazardous waste. Do not empty into drains.[14]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Analytical Characterization
The identity and purity of this compound should be confirmed by a combination of spectroscopic methods.
Analytical Workflow:
Caption: Standard analytical workflow for compound characterization.
Expected Spectroscopic Data (based on analogs):
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl group at around 1.4-1.5 ppm. The methyl ester protons should appear as a singlet around 3.7-3.8 ppm. The piperidine ring protons will appear as multiplets in the range of 1.5-4.0 ppm.[12]
-
¹³C NMR: The carbon NMR spectrum should show characteristic peaks for the carbonyls of the Boc group and the methyl ester (around 155 and 170-175 ppm, respectively). The nitrile carbon should appear around 118-122 ppm. The quaternary carbon at the 4-position will also be visible.[12]
-
IR Spectroscopy: The infrared spectrum should display a sharp absorption band for the nitrile (C≡N) stretch around 2240 cm⁻¹. Carbonyl (C=O) stretching frequencies for the carbamate and ester groups are expected in the region of 1680-1750 cm⁻¹.[12]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺, which would confirm the molecular weight of the compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemwhat.com [chemwhat.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. N-Boc-ピペリジン-4-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. rsc.org [rsc.org]
- 14. fishersci.ca [fishersci.ca]
An In-Depth Technical Guide to the Solubility Profile of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical hurdles is solubility. A compound's ability to dissolve in a solvent to form a homogeneous system is a fundamental prerequisite for its absorption and subsequent systemic circulation to elicit a pharmacological response.[1] Poor aqueous solubility is a major contributor to inadequate bioavailability and formulation difficulties, plaguing over 40% of NCEs emerging from discovery pipelines.[1] Therefore, a comprehensive understanding of a compound's solubility profile is not merely a data point but a cornerstone of strategic drug development, influencing everything from preclinical screening to final dosage form design.
This guide provides a detailed technical framework for characterizing the solubility profile of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate , a substituted piperidine derivative. As compounds within this chemical class are prevalent in medicinal chemistry, establishing a robust methodology for assessing their solubility is of paramount importance. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established principles and a practical, field-proven protocol for generating high-quality, reliable solubility data.
Compound Overview and Physicochemical Postulates
This compound is a complex molecule featuring a piperidine core, a common scaffold in many pharmaceutical agents. The presence of both a bulky, lipophilic tert-butyl group and polar functionalities like the cyano and carboxylate groups suggests a nuanced solubility behavior.
While experimental data for this specific molecule is not publicly available, we can infer preliminary insights from closely related analogs. For instance, the computed properties of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate, a structurally similar compound, can provide a starting point for our hypothesis.
Table 1: Computed Physicochemical Properties of a Related Piperidine Analog
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂O₂ | PubChem CID: 46835621[2] |
| Molecular Weight | 224.30 g/mol | PubChem CID: 46835621[2] |
| XLogP3 | 1.7 | PubChem CID: 46835621[2] |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 46835621[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 46835621[2] |
| Polar Surface Area | 53.3 Ų | PubChem CID: 46835621[2] |
Note: These are computationally generated values for a related structure and should be used as preliminary indicators only. Experimental determination is essential for accurate characterization.
The computed XLogP3 value of 1.7 for the analog suggests moderate lipophilicity, which might indicate limited aqueous solubility. The presence of multiple hydrogen bond acceptors could facilitate interactions with polar solvents. However, the lack of hydrogen bond donors and the presence of the ester and tert-butyl groups will significantly influence its overall solubility. These characteristics underscore the necessity of a rigorous experimental evaluation.
Gold Standard for Solubility Assessment: The Thermodynamic Equilibrium Shake-Flask Method
To obtain the most accurate and reliable solubility data, the thermodynamic or equilibrium solubility must be determined. This value represents the true saturation point of a compound in a solvent at equilibrium. The shake-flask method, though traditional, remains the "gold standard" for this purpose due to its precision and direct measurement of the equilibrium state.[3]
Causality of Method Selection
We select the shake-flask method for several critical reasons:
-
Thermodynamic Relevance: Unlike kinetic solubility assays that can overestimate solubility due to the formation of supersaturated solutions, the shake-flask method measures the compound's concentration in a true equilibrium with its solid phase.[4][5] This is crucial for predicting long-term stability in formulations and for accurate biopharmaceutical classification.
-
Versatility: The method is adaptable to a wide range of solvents, from aqueous buffers simulating physiological conditions to various organic solvents used in formulation development.
-
Definitive Results: It provides a definitive solubility value, which is essential for late-stage discovery and early development decisions.[5]
The following protocol is a self-validating system designed to ensure equilibrium is reached and that the measured concentration is accurate and reproducible.
Experimental Workflow for Solubility Determination
Caption: Thermodynamic Solubility Determination Workflow.
Detailed Step-by-Step Protocol
1. Materials and Reagents:
-
This compound (solid, >98% purity)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-grade solvents: Acetonitrile, Methanol, Water
-
Buffer salts (e.g., for Phosphate-Buffered Saline pH 7.4)
-
Biorelevant media powders (e.g., for FaSSIF and FeSSIF)[6][7]
-
Calibrated analytical balance and pH meter
-
Syringe filters (0.22 µm, chemically compatible)
2. Preparation of Solvents:
-
Aqueous Buffers: Prepare standard buffers such as Simulated Gastric Fluid (SGF, pH 1.2, without pepsin), acetate buffer (pH 4.5), and Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin).
-
Biorelevant Media: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to predict in vivo performance and potential food effects.[7][8]
-
Organic Solvents: Use common pharmaceutical solvents like Ethanol, Propylene Glycol, and DMSO.
3. Saturation and Equilibration:
-
Add an excess amount of the solid compound to individual vials (e.g., 5-10 mg in 1 mL of solvent). The key is to have undissolved solid visibly present throughout the experiment.[4]
-
Add the chosen solvent to each vial.
-
Seal the vials securely.
-
Place the vials on an orbital shaker set to a consistent speed (e.g., 150 rpm) and temperature (e.g., 25°C for standard solubility, 37°C for physiological relevance).
-
Agitate for a minimum of 24 hours. A 48-hour time point can be included for a subset of solvents to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).
4. Sample Processing and Quantification:
-
After equilibration, allow the suspensions to settle for 1-2 hours.
-
Centrifuge the vials at a high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Self-validation step: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
Prepare accurate dilutions of the filtrate using the respective solvent as the diluent.
-
Analyze the diluted samples using a validated HPLC-UV method (details below).
Analytical Quantification: A Validated HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for quantifying piperidine-containing compounds.[9] The method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, and reliability.[10][11]
Proposed HPLC-UV Method Parameters
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The organic/aqueous ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by scanning the UV spectrum of the compound in the mobile phase. A wavelength around 210-220 nm is a logical starting point for detecting the carboxylate and cyano functionalities.
-
Injection Volume: 10 µL
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose.[10][11]
-
Specificity: Demonstrate that there is no interference from solvent components at the retention time of the analyte.
-
Linearity: Construct a calibration curve by injecting at least five standard concentrations. The plot of peak area versus concentration should yield a correlation coefficient (r²) of >0.999.
-
Accuracy: Perform recovery studies by spiking known amounts of the compound into the solvent matrix at three different concentration levels (e.g., 80%, 100%, 120% of the expected concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of the same sample. The relative standard deviation (%RSD) should be <2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst to assess variability. The %RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent/Medium | pH | Solubility (µg/mL) | Solubility (mg/mL) | Classification |
| Aqueous Media | ||||
| SGF (simulated) | 1.2 | Experimental Value | Experimental Value | e.g., Sparingly soluble |
| Acetate Buffer | 4.5 | Experimental Value | Experimental Value | e.g., Slightly soluble |
| SIF (simulated) | 6.8 | Experimental Value | Experimental Value | e.g., Very slightly soluble |
| Biorelevant Media | ||||
| FaSSIF | 6.5 | Experimental Value | Experimental Value | e.g., Slightly soluble |
| FeSSIF | 5.0 | Experimental Value | Experimental Value | e.g., Soluble |
| Organic Solvents | ||||
| Ethanol | N/A | Experimental Value | Experimental Value | e.g., Freely soluble |
| Propylene Glycol | N/A | Experimental Value | Experimental Value | e.g., Soluble |
| DMSO | N/A | Experimental Value | Experimental Value | e.g., Very soluble |
Interpreting the Results
-
pH-Dependency: A significant change in solubility across the different pH buffers would indicate that the compound is ionizable. For this molecule, hydrolysis of the ester groups under highly acidic or basic conditions over long incubation times should be considered and monitored via HPLC.
-
Biorelevant Solubility: Comparing solubility in FaSSIF and FeSSIF provides critical insight into potential food effects.[7] An increase in solubility in FeSSIF would suggest that the compound's absorption might be enhanced when administered with food, likely due to the solubilizing effects of bile salts and lipids.[6]
-
Organic Solvent Solubility: High solubility in solvents like ethanol or propylene glycol provides valuable information for developing liquid-based formulations for oral or parenteral administration.
Conclusion
A thorough characterization of the solubility profile of this compound is a non-negotiable step in its journey as a potential drug candidate. The robust, self-validating framework detailed in this guide, which pairs the gold-standard shake-flask method for thermodynamic solubility with a validated HPLC-UV analytical procedure, provides the necessary rigor to generate high-quality, reliable data. The resulting insights into pH-dependent solubility, behavior in biorelevant media, and compatibility with common pharmaceutical solvents will empower researchers and development teams to make informed, data-driven decisions, ultimately de-risking the development pathway and maximizing the compound's potential for clinical success.
References
- 1. enamine.net [enamine.net]
- 2. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. biorelevant.com [biorelevant.com]
- 8. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Methodological & Application
Strategic Synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: A Key Intermediate for Novel Therapeutics
An Application Note for Drug Development Professionals
Abstract This application note provides a detailed, two-step synthetic protocol for the preparation of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, a valuable building block in medicinal chemistry, starting from commercially available 4-cyanopiperidine. The synthesis involves an initial N-protection of the piperidine ring followed by a base-mediated carboxymethylation at the C4 position. The causality behind experimental choices, detailed step-by-step protocols, and the underlying chemical principles are thoroughly discussed to ensure reproducibility and scalability for researchers in drug discovery and development.
Introduction and Strategic Importance
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The ability to precisely functionalize this ring system is paramount for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The target molecule, this compound, is a highly versatile intermediate. It features an orthogonal protection strategy (Boc and methyl ester) and a quaternary center containing both a nitrile and an ester group. This arrangement allows for selective chemical transformations, making it an attractive starting point for constructing complex molecular architectures and compound libraries for high-throughput screening.
This guide details a robust and efficient synthesis beginning with the readily available 4-cyanopiperidine. The protocol is divided into two primary stages:
-
Part A: Protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.
-
Part B: Introduction of the methyl carboxylate group at the C4 position via deprotonation and reaction with an electrophile.
Overall Synthetic Scheme
The synthesis proceeds through two distinct chemical transformations, starting with the protection of the piperidine nitrogen, which is crucial for preventing side reactions in the subsequent C-H functionalization step.
Part A: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate (Intermediate 1)
A.1. Mechanistic Rationale
The first step is the protection of the secondary amine of 4-cyanopiperidine. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is stable under a wide range of reaction conditions, including the strongly basic conditions required for the subsequent step, yet it can be easily removed under acidic conditions (e.g., with trifluoroacetic acid). The reaction proceeds via nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).
A.2. Experimental Protocol
This protocol is adapted from a procedure reported by PrepChem.[1]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 4-Cyanopiperidine | 110.16 | 2.42 g | 21.97 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 4.36 g | 19.98 | ~0.91 |
| Dichloromethane (DCM) | 84.93 | 60 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | 50 mL | - | - |
| Potassium bisulfate (KHSO₄) | 136.17 | 0.136 g in 100 mL H₂O | - | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - | - |
| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-cyanopiperidine (2.42 g) and dissolve it in dichloromethane (50 mL). Stir the solution at room temperature.
-
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (4.36 g) in dichloromethane (10 mL). Add this solution dropwise to the stirred 4-cyanopiperidine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residual oil in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and cool to 0 °C in an ice bath.
-
Wash the organic layer rapidly with an ice-cold solution of 0.1% KHSO₄ (100 mL).
-
Follow with a wash using saturated aqueous NaHCO₃ (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Product Isolation: The resulting product, tert-butyl 4-cyanopiperidine-1-carboxylate, should be a solid upon solvent removal (reported m.p. 48-50 °C).[1] The reported yield is approximately 4.02 g.
Part B: Synthesis of this compound (Final Product)
B.1. Mechanistic Rationale
This step involves the functionalization of the carbon atom at the C4 position, which is alpha to the nitrile group. The key principles are:
-
Deprotonation: The proton on the C4 carbon is acidic (pKa ≈ 25-30) due to the electron-withdrawing effect of the adjacent cyano group.[2] A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to deprotonate this carbon, forming a carbanion intermediate, often referred to as a nitrile anion.[2][3] The reaction is performed at low temperatures (-78 °C) to prevent decomposition of the base and potential side reactions.
-
Nucleophilic Attack: The generated carbanion is a potent nucleophile. It will readily attack an appropriate electrophile. For introducing a methyl carboxylate group, methyl chloroformate is an excellent electrophile. The carbanion attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing the chloride leaving group.
References
The Strategic Application of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the rational design of molecular scaffolds that offer both structural rigidity and vectors for chemical diversification is paramount. Among the privileged structures in medicinal chemistry, the piperidine ring is ubiquitous due to its favorable pharmacokinetic properties and its ability to orient substituents in well-defined three-dimensional space. A particularly valuable building block that has emerged is 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate , a versatile intermediate for the synthesis of complex molecules, most notably spirocyclic compounds, which are of significant interest in the development of novel therapeutics.
This technical guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and insights into its strategic use for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Strategic Advantages
The unique structural features of this compound make it an attractive starting material for several reasons. The presence of a quaternary center at the 4-position of the piperidine ring introduces a key element of steric hindrance and conformational rigidity. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group, enabling selective reactions at other positions of the molecule while preventing unwanted side reactions. The cyano and methyl ester groups at the 4-position are orthogonal functionalities that can be selectively manipulated to introduce further chemical diversity.
| Property | Value | Source |
| CAS Number | 362703-34-2 | --INVALID-LINK-- |
| Molecular Formula | C13H20N2O4 | --INVALID-LINK-- |
| Molecular Weight | 268.31 g/mol | --INVALID-LINK-- |
The true synthetic power of this molecule lies in its ability to serve as a precursor for spirocyclic piperidines. Spirocycles are highly sought after in drug design as they offer a greater degree of three-dimensionality compared to their flat, aromatic counterparts, which can lead to improved target selectivity and potency.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available materials. A general and adaptable protocol is outlined below, based on established methodologies for the synthesis of related 4,4-disubstituted piperidines.
Protocol for the Synthesis of this compound:
Step 1: N-Boc Protection of Methyl Isonipecotate
-
To a solution of methyl isonipecotate (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (Et3N, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate.
Step 2: α-Cyanation of the Piperidine-4-carboxylate
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of a suitable cyanating agent, such as tosyl cyanide (TsCN, 1.2 eq), in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Application in the Synthesis of Spirocyclic Scaffolds for Drug Discovery
The true utility of this compound is realized in its conversion to spirocyclic ketones, which are versatile intermediates for a wide range of therapeutic agents, including CCR5 antagonists for HIV treatment and NK1 receptor antagonists for chemotherapy-induced nausea and vomiting.[1]
Protocol for the Synthesis of a Spiro[piperidine-4,1'-cyclopentan]-2-one Derivative:
Step 1: Alkylation with 1,3-Dibromopropane
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).
-
Add 1,3-dibromopropane (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alkylated intermediate.
Step 2: Intramolecular Thorpe-Ziegler Cyclization
-
To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous toluene, add a solution of the alkylated intermediate (1.0 eq) in anhydrous toluene dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and cautiously quench with ethanol followed by water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude spirocyclic β-enaminonitrile.
Step 3: Hydrolysis and Decarboxylation to the Spirocyclic Ketone
-
To the crude spirocyclic β-enaminonitrile, add a 6 M aqueous solution of hydrochloric acid (HCl).
-
Heat the mixture to reflux for 12-24 hours until the evolution of carbon dioxide ceases.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to afford the desired spirocyclic ketone.
This spirocyclic ketone can then be further elaborated into a variety of drug candidates through reductive amination, olefination, and other standard transformations.
Conclusion
This compound is a strategically designed building block that provides an efficient entry into complex, three-dimensional molecular architectures. Its utility in the synthesis of spirocyclic piperidines, which are key components of several classes of therapeutic agents, underscores its importance in modern medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to utilize this versatile intermediate in their own drug discovery programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
Application Notes and Protocols for 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: A Versatile Intermediate in Drug Discovery
Introduction: The Strategic Value of a Multifunctional Scaffolding
In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that offer both structural rigidity and functional versatility is paramount. 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate emerges as a highly valuable building block, strategically designed for the synthesis of complex pharmaceutical agents. Its piperidine core provides a common structural motif in many bioactive molecules, while the orthogonal protecting groups—a tert-butyloxycarbonyl (Boc) group on the nitrogen and a methyl ester—allow for selective chemical manipulation. The presence of a quaternary center bearing a cyano group further enhances its utility, serving as a precursor for various functional transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this key intermediate.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 362703-34-2 | ChemWhat[1] |
| Molecular Formula | C₁₃H₂₀N₂O₄ | PubChem |
| Molecular Weight | 282.34 g/mol | PubChem |
| Appearance | Yellowish Oil or low melting solid | ChemicalBook[2] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). | Inferred from synthesis protocols[3] |
| Storage | Store in a cool, dry place, typically at 2-8°C. | Sigma-Aldrich |
Synthesis Protocol: A Modified Strecker Approach
The synthesis of this compound is most effectively achieved through a variation of the Strecker synthesis, a classic method for preparing α-aminonitriles.[4][5][6] This one-pot, three-component reaction involves the condensation of a ketone, an amine source, and a cyanide source. In this protocol, the starting material is the readily available 1-tert-butyl 4-methyl 4-oxopiperidine-1,4-dicarboxylate.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
Materials:
-
1-tert-Butyl 4-methyl 4-oxopiperidine-1,4-dicarboxylate
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN) (Caution: Highly Toxic)
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate (EtOAc) and Hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tert-butyl 4-methyl 4-oxopiperidine-1,4-dicarboxylate (1 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Addition of Reagents: To the stirred solution, add ammonium chloride (1.5 equivalents). Stir until fully dissolved. In a separate container, carefully prepare a solution of sodium cyanide (1.5 equivalents) in a minimal amount of water. Extreme caution must be exercised when handling sodium cyanide. [7][8]
-
Cyanide Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add the sodium cyanide solution dropwise to the reaction mixture. The addition of cyanide to the in situ formed iminium ion is the key step in forming the α-aminonitrile.[5][6]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the mixture is basic. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Characterization of the Product
Proper characterization is crucial to confirm the identity and purity of the synthesized compound.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl group (~1.4-1.5 ppm, singlet, 9H), piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), and the methyl ester group (~3.7-3.8 ppm, singlet, 3H). The exact shifts will be influenced by the solvent.[9] |
| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group (~80 ppm), the carbonyl carbons of the Boc group (~154 ppm) and the methyl ester (~170 ppm), the cyano carbon (~120 ppm), and the carbons of the piperidine ring.[9] |
| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch (~2240 cm⁻¹), and the carbonyl (C=O) stretches of the carbamate and ester groups (~1730-1690 cm⁻¹).[9] |
| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, confirming the molecular weight of the compound. |
Applications in Further Synthesis: Selective Deprotection and Functional Group Transformation
The synthetic utility of this compound lies in the ability to selectively manipulate its functional groups.
Protocol 1: Selective N-Boc Deprotection
The Boc group is readily removed under acidic conditions, leaving the methyl ester and nitrile functionalities intact for further elaboration.[10]
Caption: Alternative pathways for the hydrolysis of the nitrile group.
Procedure (Acidic Hydrolysis):
-
Suspend the starting material in a strong aqueous acid, such as 6M HCl.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and adjust the pH to acidic (around 3-4) to ensure the carboxylic acid is protonated.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid product. Note that under harsh acidic conditions, concomitant deprotection of the Boc group may occur.
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [11][12] Specific Hazards of Reagents:
-
Cyanides (e.g., Sodium Cyanide): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates extremely toxic hydrogen cyanide gas. [7]Always handle in a fume hood and have a cyanide poisoning antidote kit available if institutional policy requires it. Decontaminate all equipment and waste streams appropriately. [8]* Acids (TFA, HCl): Corrosive and can cause severe skin burns and eye damage. Handle with care.
Compound-Specific Safety:
-
α-Cyano Carbonyl Compounds: While specific toxicity data for the title compound is not readily available, compounds in this class should be handled with care. They may be harmful if swallowed, inhaled, or absorbed through the skin. [11]
Conclusion
This compound is a strategically designed intermediate that provides a robust platform for the synthesis of diverse and complex molecules. Its synthesis via a modified Strecker reaction is efficient, and the orthogonal protecting groups allow for a high degree of control in subsequent chemical transformations. The protocols outlined in this document provide a solid foundation for researchers to utilize this valuable building block in their drug discovery and development programs. Adherence to strict safety protocols, particularly when handling cyanide reagents, is essential for the safe and successful application of these methods.
References
- 1. jgtps.com [jgtps.com]
- 2. cyano-biotech.com [cyano-biotech.com]
- 3. prepchem.com [prepchem.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. scispace.com [scispace.com]
- 11. aksci.com [aksci.com]
- 12. criver.com [criver.com]
Application Notes and Protocols: 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate as a Versatile Building Block in Modern Organic Synthesis
Introduction: Unlocking New Dimensions in Molecular Design
In the landscape of contemporary drug discovery and organic synthesis, the demand for structurally novel and three-dimensional building blocks is insatiable. Piperidine scaffolds, being the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, are of perennial interest.[1][2] The strategic introduction of substituents onto the piperidine ring allows for the precise tuning of physicochemical properties and pharmacological activity. Among the myriad of substituted piperidines, 4,4-disubstituted variants represent a particularly valuable class of intermediates. They serve as precursors to spirocyclic systems, which enhance molecular rigidity and novelty, and to conformationally constrained amino acids, which are pivotal in peptidomimetic design.[3][4]
This guide focuses on 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate , a highly functionalized building block poised for versatile applications. The presence of a quaternary center bearing both a cyano and a methyl ester group, under the orthogonal protection of an N-Boc group, offers a rich platform for synthetic diversification. The cyano group can be transformed into an amine or a carboxylic acid, while the ester provides a handle for hydrolysis, amidation, or reduction. This document provides a comprehensive overview of the synthesis of this building block and detailed protocols for its application in constructing advanced molecular architectures.
Synthesis of the Building Block
The synthesis of this compound is not widely documented in commercial catalogs, necessitating a reliable and scalable synthetic route. The protocol detailed below is a robust two-step procedure commencing from the readily available N-Boc-4-piperidone. This approach is predicated on a modified Strecker synthesis, a classic and dependable method for the formation of α-amino nitriles.[5][6]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the target building block.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the cyanation of ketones and subsequent esterification.[7][8]
Materials:
-
N-Boc-4-piperidone
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous Methanol (MeOH)
-
Methyl Chloroformate
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-piperidone (1.0 eq). Dissolve the ketone in anhydrous DCM.
-
Cyanation: Cool the solution to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (1.2 eq) dropwise. Following the addition of TMSCN, add anhydrous methanol (2.0 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4 hours.
-
Causality: TMSCN is a safer and more soluble source of cyanide than KCN or HCN. The methanol acts as a proton source to facilitate the formation of the cyanohydrin intermediate.
-
-
Esterification: Cool the reaction mixture back to 0 °C. Add methyl chloroformate (1.5 eq) dropwise. A mild base such as pyridine or a hindered amine base (e.g., 2,6-lutidine) (1.5 eq) is then added to neutralize the HCl generated in situ. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Expected Outcome: This procedure should provide the title compound in good to excellent yield, typically in the range of 70-85%, based on analogous transformations.
| Parameter | Value | Reference |
| Starting Material | N-Boc-4-piperidone | [9] |
| Key Reagents | TMSCN, Methyl Chloroformate | [7][8] |
| Solvent | Dichloromethane (DCM) | [8] |
| Temperature | 0 °C to room temperature | [7] |
| Typical Yield | 70-85% (estimated) | [7][8] |
Applications in Organic Synthesis
The strategic placement of functional groups in this compound makes it a powerful intermediate for generating molecular complexity. The following protocols highlight its utility in the synthesis of spirocyclic systems and constrained non-natural amino acids.
Application 1: Synthesis of Spirocyclic Piperidines
Spirocyclic scaffolds are of great interest in medicinal chemistry as they introduce three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets.[10] The 4,4-disubstituted nature of the title building block is ideal for the construction of spirocycles.
Workflow for Spirocycle Synthesis
Caption: A general workflow for the synthesis of spiro-lactams.
Protocol 2: Synthesis of a Spiro-Piperidinyl-Lactam
This protocol outlines the reduction of the cyano group to a primary amine, followed by an intramolecular amidation to form a spirocyclic lactam.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Hydrogen gas (H₂)
-
Anhydrous Methanol (MeOH)
-
Ammonia (7N solution in MeOH)
-
Toluene
-
Sodium methoxide (NaOMe)
Procedure:
-
Nitrile Reduction: In a high-pressure hydrogenation vessel, dissolve the starting material (1.0 eq) in a 7N solution of ammonia in methanol. Add a catalytic amount of Raney Nickel (approx. 10% by weight).
-
Causality: The ammoniacal methanol prevents the formation of secondary amines during the reduction. Raney Nickel is a highly effective catalyst for nitrile reduction.
-
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Filtration and Concentration: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)-4-(methoxycarbonyl)piperidine derivative.
-
Intramolecular Cyclization: Dissolve the crude amine in anhydrous toluene. Add a catalytic amount of a strong base, such as sodium methoxide (0.1 eq). Heat the reaction mixture to reflux for 8-16 hours, with a Dean-Stark trap to remove the methanol generated.
-
Causality: The base catalyzes the intramolecular aminolysis of the methyl ester, leading to the formation of the thermodynamically stable five-membered lactam ring.
-
-
Work-up and Purification: Cool the reaction mixture to room temperature and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude product can be purified by flash chromatography or recrystallization.
Expected Outcome: This sequence is expected to produce the desired spiro-lactam in good overall yield.
| Parameter | Value | Reference |
| Reaction Type | Reductive Cyclization | [10] |
| Reducing Agent | H₂ / Raney Nickel | [10] |
| Cyclization Catalyst | Sodium Methoxide | [10] |
| Key Transformation | Nitrile to Amine, Intramolecular Amidation | [10] |
| Product Class | Spirocyclic Lactam | [10] |
Application 2: Synthesis of Constrained α,α-Disubstituted Amino Acids
Constrained non-natural amino acids are invaluable tools in peptide science for inducing specific secondary structures and enhancing metabolic stability.[2][3][11] The title building block is a direct precursor to a protected, conformationally restricted piperidine-based amino acid.
Protocol 3: Synthesis of 1-Boc-4-amino-4-carboxypiperidine
This protocol involves the hydrolysis of both the nitrile and the methyl ester to reveal the amino acid functionality.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
1,4-Dioxane
-
Sodium Hydroxide (NaOH) solution
-
Dowex 50WX8 ion-exchange resin (or similar)
Procedure:
-
Simultaneous Hydrolysis: Dissolve the starting material (1.0 eq) in 1,4-dioxane. Add an excess of concentrated aqueous HCl (e.g., 6N HCl).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Causality: The harsh acidic conditions are necessary to hydrolyze both the sterically hindered methyl ester and the nitrile to a carboxylic acid. The nitrile hydrolysis proceeds via an intermediate amide.
-
-
Isolation of the Amino Acid: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove the dioxane and excess HCl. The residue will contain the hydrochloride salt of the amino acid.
-
Purification: Dissolve the residue in water and apply it to an ion-exchange column (e.g., Dowex 50WX8, H⁺ form). Wash the column with water to remove inorganic salts, and then elute the amino acid with an aqueous ammonia solution (e.g., 2N NH₄OH).
-
Final Product: Collect the fractions containing the amino acid (as indicated by ninhydrin staining of TLC plates) and concentrate under reduced pressure to obtain the pure, zwitterionic amino acid. The N-Boc group will also be cleaved under these conditions, yielding 4-amino-4-carboxypiperidine. If the N-Boc protected version is desired, a milder two-step hydrolysis (e.g., base hydrolysis of the ester followed by acid hydrolysis of the nitrile) would be required.
Expected Outcome: This protocol provides a direct route to the unprotected α,α-disubstituted amino acid.
| Parameter | Value | Reference |
| Reaction Type | Acid Hydrolysis | [12] |
| Reagent | Concentrated HCl | [12] |
| Key Transformation | Nitrile and Ester to Carboxylic Acids | [12] |
| Product Class | Constrained Amino Acid | [3][4] |
Conclusion
This compound is a building block of significant potential, offering multiple avenues for synthetic elaboration. The protocols detailed herein provide a foundation for its synthesis and its application in the creation of medicinally relevant spirocyclic and conformationally constrained motifs. The strategic combination of a nitrile, an ester, and an N-Boc protecting group on a piperidine ring provides a robust platform for the development of novel chemical entities for drug discovery and beyond.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 9. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 10. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 11. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, a key building block in medicinal chemistry and drug development. The protocols detailed herein are designed to be robust and reproducible, offering insights into the critical parameters that govern the reaction sequence. We will first focus on the synthesis of the pivotal intermediate, 1-Boc-4-cyanopiperidine, followed by a detailed procedure for its conversion to the target compound. The causality behind the choice of reagents and reaction conditions is elucidated to empower researchers in their synthetic endeavors.
Introduction: The Significance of Substituted Piperidines
Substituted piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. Their conformational pre-organization and ability to present substituents in defined spatial orientations make them invaluable pharmacophores. The target molecule, this compound, incorporates several key functionalities: a Boc-protected nitrogen for controlled reactivity, a quaternary center at the 4-position, a nitrile group which can serve as a handle for further chemical transformations or as a key interaction motif, and a methyl ester. These features make it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of enzyme inhibitors and receptor modulators[1][2]. This guide provides a reliable synthetic pathway to access this important compound.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached in a two-stage process. The first stage involves the synthesis of the key intermediate, 1-Boc-4-cyanopiperidine. The second stage details the introduction of the methyl carboxylate group at the 4-position.
Caption: Overall synthetic workflow.
Stage 1: Synthesis of 1-Boc-4-cyanopiperidine
The protection of the secondary amine of 4-cyanopiperidine with a tert-butoxycarbonyl (Boc) group is a crucial first step. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Reaction Principle
The reaction proceeds via a nucleophilic attack of the secondary amine of 4-cyanopiperidine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). A mild base is typically used to deprotonate the resulting ammonium species and drive the reaction to completion.
Detailed Protocol
Materials:
-
4-Cyanopiperidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-cyanopiperidine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 1-Boc-4-cyanopiperidine as a white to off-white solid[2][3].
Data Summary
| Reagent | Molar Eq. | Purpose |
| 4-Cyanopiperidine | 1.0 | Starting material |
| Di-tert-butyl dicarbonate | 1.1 | Boc-protecting agent |
| Triethylamine | 1.2 | Base to neutralize HCl byproduct |
| Dichloromethane | - | Solvent |
Stage 2: Synthesis of this compound
This stage involves the deprotonation of the α-proton to the nitrile group in 1-Boc-4-cyanopiperidine, followed by quenching the resulting carbanion with an electrophile, methyl chloroformate. This introduces the methyl carboxylate group at the 4-position, forming the desired quaternary center.
Mechanistic Rationale
The proton at the C-4 position of 1-Boc-4-cyanopiperidine is acidic due to the electron-withdrawing effect of the adjacent nitrile group. A strong, non-nucleophilic base is required to deprotonate this position to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate to form the final product. The choice of a strong, sterically hindered base is critical to favor deprotonation over potential nucleophilic attack on the nitrile or ester functionalities.
Caption: Key steps in the formation of the target molecule.
Detailed Protocol
Materials:
-
1-Boc-4-cyanopiperidine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Methyl chloroformate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.
-
Add methyl chloroformate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield this compound.
Critical Parameters and Justification
| Parameter | Condition | Justification |
| Temperature | -78 °C | Low temperature is crucial to maintain the stability of the LDA and the carbanion intermediate, preventing side reactions such as elimination or reaction with the solvent. |
| Base | Lithium diisopropylamide (LDA) | A strong, non-nucleophilic, and sterically hindered base is required to efficiently deprotonate the α-carbon without adding to the nitrile or the Boc-carbonyl. |
| Atmosphere | Inert (Argon or Nitrogen) | The carbanion intermediate is highly reactive and sensitive to moisture and oxygen. An inert atmosphere prevents quenching of the carbanion and other unwanted side reactions. |
| Quenching Agent | Saturated NH₄Cl | A mild acidic quench is used to neutralize the excess base and protonate any remaining carbanion without hydrolyzing the ester or Boc-protecting group. |
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent Specific:
-
Di-tert-butyl dicarbonate: Can cause skin and eye irritation.
-
LDA: Highly flammable and corrosive. Reacts violently with water. Must be handled under an inert atmosphere.
-
Methyl chloroformate: Toxic and corrosive. Handle with extreme care.
-
Dichloromethane and Tetrahydrofuran: Volatile and flammable organic solvents.
-
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and reproducible method for the preparation of this compound. By understanding the underlying chemical principles and paying close attention to the critical reaction parameters, researchers can successfully synthesize this valuable building block for application in drug discovery and development.
References
Application Note & Protocols: Strategic Derivatization of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical derivatization of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate. This versatile building block, featuring a sterically hindered quaternary center with orthogonal functionalities, is a valuable scaffold for the synthesis of complex piperidine derivatives in medicinal chemistry and drug discovery. We will explore strategic modifications of its three primary reactive sites: the cyano group, the methyl ester, and the N-Boc protecting group. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and innovate.
Introduction and Reactivity Analysis
The 4,4-disubstituted piperidine motif is a privileged structure in modern pharmacology, offering a rigid three-dimensional framework that can be used to orient substituents for optimal interaction with biological targets. The subject of this note, this compound, provides three distinct functional handles for diversification.
Molecular Structure:
Figure 1: Chemical structure of the starting material.
A careful analysis of the molecule's reactivity is crucial for planning selective transformations:
-
The Cyano Group (Nitrile): This is arguably the most versatile functional group. It is electrophilic at the carbon atom and can be transformed into a wide array of other functionalities. Key transformations include reduction to a primary amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions.
-
The Methyl Ester: This group is susceptible to nucleophilic acyl substitution. Its reactivity is significantly tempered by the steric hindrance of the C4-quaternary center, making reactions like saponification challenging under standard conditions.
-
The N-Boc Group (tert-Butoxycarbonyl): A common amine protecting group, it is stable to most nucleophilic and basic conditions but is readily cleaved under strong acid, liberating the piperidine nitrogen for subsequent functionalization.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O₄ |
| Molecular Weight | 268.31 g/mol |
| Appearance | Off-white to white solid |
| Key Functional Groups | Nitrile, Ester, Carbamate (Boc) |
| Reactivity Handles | C≡N, -COOCH₃, N-Boc |
Derivatization via the Cyano Group
The nitrile moiety offers the most direct path to significant structural diversification. We present protocols for its selective reduction and transformation into spiro-heterocyclic systems.
Protocol: Selective Reduction of the Nitrile to a Primary Amine
Scientific Rationale: The conversion of the nitrile to a 4-(aminomethyl)piperidine core introduces a nucleophilic primary amine, a critical functional group for amide coupling, reductive amination, and sulfonamide formation. The primary challenge is to achieve this reduction without affecting the methyl ester. While powerful hydrides like LiAlH₄ would reduce both groups, catalytic hydrogenation offers excellent chemoselectivity. Raney Nickel or Cobalt are particularly effective for this transformation, showing high selectivity for nitriles over esters.[1][2]
Workflow Diagram:
Figure 2: Workflow for selective nitrile reduction.
Experimental Protocol:
-
Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq).
-
Reagents: Add a slurry of activated Raney® Nickel (approx. 20% by weight of the substrate) in methanol. The use of methanolic ammonia (7N solution) as the solvent is highly recommended as it minimizes the formation of secondary amine byproducts.
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 psi.[2]
-
Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Table 2: Expected Outcome for Nitrile Reduction
| Parameter | Expected Value | Notes |
| Yield | 85-95% | Highly dependent on catalyst activity. |
| IR Spectroscopy | Disappearance of C≡N stretch (~2240 cm⁻¹). Appearance of N-H stretches (~3300-3400 cm⁻¹). | Confirms conversion of nitrile to amine. |
| ¹H NMR | Appearance of a new singlet or AB quartet for the -CH₂NH₂ protons. | Typically observed around 2.6-2.9 ppm. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₃H₂₄N₂O₄ (m/z = 273.18) | Confirms product identity. |
Protocol: Synthesis of a Spirohydantoin Moiety
Scientific Rationale: Spirocyclic scaffolds are of high interest in drug design due to their conformational rigidity. The Bucherer-Bergs reaction is a classic method for synthesizing spirohydantoins from ketones. While our starting material is not a ketone, the underlying principle of forming a key α-amino nitrile intermediate is relevant. A closely related and highly valuable transformation starts from the corresponding ketone, N-Boc-4-piperidone.[3] This route establishes the 4-amino-4-cyano intermediate in situ, which then cyclizes. This approach is presented here as it represents a robust and well-documented pathway to the desired spiro-piperidine core structure.[4]
Workflow Diagram: Bucherer-Bergs Synthesis of Piperidine-4-spiro-5'-hydantoin
Figure 3: Synthesis of a spirohydantoin from a piperidone precursor.
Experimental Protocol (Adapted from N-Boc-4-piperidone):
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-4-piperidone (1.0 eq) and ammonium carbonate (2.2 eq) in a mixture of methanol and water (e.g., 5:3 v/v).[4]
-
Reagents: To the stirring solution, add a solution of potassium cyanide (2.1 eq) in water dropwise. Caution: Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Acidification will release toxic HCN gas.
-
Reaction: Seal the flask and stir at room temperature for 48 hours. The reaction progress can be monitored by TLC.
-
Work-up: Concentrate the reaction mixture by rotary evaporation. Cool the resulting solution in an ice bath to precipitate the product.
-
Purification: Collect the solid product by suction filtration and wash with cold water. The resulting solid can be further purified by recrystallization. This N-Boc protected spirohydantoin can then be hydrolyzed to afford the corresponding constrained α,α-disubstituted amino acid.[4]
Derivatization via Ester and N-Boc Groups
Protocol: Hydrolysis of the Sterically Hindered Methyl Ester
Scientific Rationale: Accessing the 4-carboxylic acid moiety requires hydrolysis of the methyl ester. Standard saponification with aqueous NaOH or KOH is often sluggish and incomplete due to the severe steric hindrance at the C4 position. Milder, non-aqueous methods or specialized reagents are required for efficient hydrolysis. A protocol using NaOH in a mixed solvent system (MeOH/CH₂Cl₂) has proven effective for hydrolyzing hindered esters at room temperature by utilizing poorly solvated hydroxide anions, which are more nucleophilic.[5][6]
Experimental Protocol:
-
Setup: Dissolve the starting ester (1.0 eq) in a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
-
Reagents: Add a solution of sodium hydroxide in methanol (e.g., 0.3 N, 3.0 eq) to the reaction mixture.[5]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, the resulting sodium carboxylate salt may precipitate. The reaction can be quenched with water, and the aqueous layer acidified with dilute HCl to pH ~3-4.
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product.
Protocol: N-Boc Deprotection
Scientific Rationale: Removal of the N-Boc group is a standard transformation required to functionalize the piperidine nitrogen. This is achieved under acidic conditions. A common and effective method is using trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.
Experimental Protocol:
-
Setup: Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath).
-
Reagents: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: The resulting product is the TFA salt of the secondary amine. It can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracting with an organic solvent to yield the free amine.
Integrated Synthetic Workflow Example
The true power of this scaffold lies in combining these derivatization steps to build complex molecules. The following diagram illustrates a potential multi-step synthesis.
References
Application Note & Protocol: A Scalable and Efficient Synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Introduction
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. Its bifunctional nature, possessing both a nitrile and a methyl ester at the C4 position, makes it a versatile intermediate for creating spirocyclic systems and introducing diverse functionalities. This document provides a comprehensive, scalable, and validated protocol for the synthesis of this valuable compound, with a focus on procedural safety, efficiency, and adaptability to a larger scale production.
The synthetic strategy detailed herein is designed to be robust and reproducible, addressing the common challenges associated with the synthesis of polysubstituted piperidines. We will delve into the rationale behind the chosen synthetic route, the critical parameters for each step, and the necessary safety precautions, particularly concerning the use of cyanide reagents.
Synthetic Strategy: A Two-Step Approach
The overall synthetic scheme is a two-step process, commencing with the commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. This approach is advantageous for its use of readily available starting materials and straightforward reaction sequences.
Caption: Overall synthetic scheme.
The first step involves the esterification of the carboxylic acid to yield 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate. The second, and more critical step, is the introduction of the cyano group at the C4 position via α-cyanation of the ester.
Part 1: Esterification of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Rationale
The initial esterification is a crucial step to protect the carboxylic acid and provide a suitable substrate for the subsequent cyanation reaction. Two common and effective methods for this transformation are presented: methylation with trimethylsilyldiazomethane (TMS-diazomethane) and methylation with methyl iodide and potassium carbonate. For larger scale synthesis, the methyl iodide method is often preferred due to the hazardous nature and cost of TMS-diazomethane.
Protocol 1A: Methylation with Trimethylsilyldiazomethane
This method is highly efficient and proceeds under mild conditions, typically providing a very clean product.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 229.27 | 20.0 g | 0.087 |
| Trimethylsilyldiazomethane (2.0 M in hexanes) | 114.22 | 52.2 mL | 0.104 |
| Methanol | 32.04 | 20 mL | - |
| Acetonitrile | 41.05 | 200 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| n-Hexane | 86.18 | As needed | - |
Procedure
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and an argon inlet, add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (20.0 g, 0.087 mol), acetonitrile (200 mL), and methanol (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the 2.0 M solution of trimethylsilyldiazomethane in hexanes (52.2 mL, 0.104 mol) dropwise over 30 minutes. A slight yellow color should persist, indicating a slight excess of the reagent.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Quench any remaining TMS-diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane (e.g., 10-30%) to yield 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate as a colorless oil.[1]
Protocol 1B: Methylation with Methyl Iodide (More Scalable)
This protocol avoids the use of diazomethane and is more amenable to large-scale production.
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 229.27 | 20.0 g | 0.087 |
| Potassium carbonate (K2CO3) | 138.21 | 18.0 g | 0.130 |
| Methyl iodide (CH3I) | 141.94 | 6.5 mL | 0.104 |
| Dimethylformamide (DMF) | 73.09 | 200 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
Procedure
-
To a 500 mL round-bottom flask, add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (20.0 g, 0.087 mol) and dimethylformamide (200 mL).
-
Add potassium carbonate (18.0 g, 0.130 mol) to the solution.
-
Add methyl iodide (6.5 mL, 0.104 mol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired product. Further purification can be achieved by column chromatography if necessary.[1]
Part 2: α-Cyanation of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate
Rationale
The introduction of the cyano group at the C4 position is achieved through the deprotonation of the α-proton with a strong base, followed by quenching the resulting enolate with a cyanating agent. Lithium diisopropylamide (LDA) is an excellent choice of base for this transformation due to its strong basicity and steric hindrance, which minimizes nucleophilic attack on the ester. Tosyl cyanide (Tos-CN) is a safe and effective electrophilic cyanide source.
Safety Precautions for Cyanation
Working with cyanide-containing compounds requires strict adherence to safety protocols.
-
All manipulations involving tosyl cyanide should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
-
Quench all cyanide-containing waste with an oxidizing agent like sodium hypochlorite (bleach) before disposal, in accordance with institutional guidelines. [2][3]
Protocol 2: α-Cyanation
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate | 243.31 | 15.0 g | 0.062 |
| Diisopropylamine | 101.19 | 9.5 mL | 0.068 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 27.2 mL | 0.068 |
| Tosyl cyanide (Tos-CN) | 181.21 | 12.3 g | 0.068 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 300 mL | - |
| Saturated aqueous ammonium chloride (NH4Cl) | 53.49 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
Procedure
-
Set up a flame-dried, three-necked 1 L round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a dropping funnel.
-
Add anhydrous tetrahydrofuran (200 mL) and diisopropylamine (9.5 mL, 0.068 mol) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 27.2 mL, 0.068 mol) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (15.0 g, 0.062 mol) in anhydrous THF (100 mL).
-
Add the solution of the ester dropwise to the LDA solution at -78 °C over 30 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.
-
In another flask, dissolve tosyl cyanide (12.3 g, 0.068 mol) in anhydrous THF (50 mL).
-
Add the tosyl cyanide solution dropwise to the enolate solution at -78 °C over 20 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield this compound.
Caption: Experimental workflow diagram.
Analytical Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include the tert-butyl group (singlet, ~1.4-1.5 ppm), the piperidine ring protons (multiplets, ~1.8-4.0 ppm), and the methyl ester group (singlet, ~3.8 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Key signals should appear for the nitrile carbon (~118-120 ppm), the quaternary carbon at C4, the ester carbonyl, the carbamate carbonyl, and the carbons of the tert-butyl and methyl groups.
-
Mass Spectrometry (ESI+): The mass spectrum should show the [M+H]⁺ or [M+Na]⁺ adduct corresponding to the molecular weight of the product (C₁₃H₂₀N₂O₄, MW: 268.31 g/mol ).
Scale-Up Considerations
-
Temperature Control: The α-cyanation step is highly exothermic, especially during the addition of n-butyllithium and the quenching of the reaction. For larger scale reactions, a jacketed reactor with efficient cooling is essential to maintain the required low temperatures.
-
Reagent Addition: The dropwise addition of reagents should be carefully controlled to manage the reaction exotherm.
-
Workup: Handling large volumes of organic solvents and aqueous waste requires appropriate engineering controls and waste management procedures.
-
Purification: On a larger scale, purification by crystallization may be a more practical alternative to column chromatography.
Conclusion
This application note provides a detailed and reliable protocol for the scale-up synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for a wide range of applications in drug discovery and development.
References
Application Notes & Protocols: 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate in the Synthesis of Heterocyclic Compounds
Abstract
This technical guide provides an in-depth exploration of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, a highly functionalized and versatile building block in modern synthetic organic chemistry. We detail its strategic application in the construction of complex heterocyclic scaffolds, with a particular focus on the synthesis of spiro-oxindoles, a privileged motif in medicinal chemistry. This document offers researchers, scientists, and drug development professionals both the theoretical underpinnings and practical, step-by-step protocols necessary to leverage this reagent's full potential. The causality behind experimental choices, mechanistic insights, and field-proven tips are provided to ensure scientific rigor and reproducibility.
Introduction: A Strategic Building Block
This compound is a piperidine derivative distinguished by a quaternary carbon at the C4 position. This center is decorated with both a nitrile and a methyl ester group, creating a unique electronic environment and offering multiple points for synthetic elaboration. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, which provides stability during many synthetic transformations while allowing for straightforward deprotection under acidic conditions.
The true value of this reagent lies in its ability to serve as a linchpin for constructing spirocyclic systems. Spiro-heterocycles, compounds where two rings share a single common atom, are of immense interest in drug discovery.[1] Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making them ideal for targeting complex protein binding sites. The spiro-oxindole framework, in particular, is a core component of numerous natural alkaloids and exhibits a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This guide will focus on the practical application of our title compound in accessing this valuable chemical space.
Physicochemical Properties & Structural Features
| Property | Value |
| Molecular Formula | C₁₄H₂₂N₂O₄ |
| Molecular Weight | 282.34 g/mol [3] |
| IUPAC Name | 1-O-tert-butyl 4-O-methyl 4-cyanopiperidine-1,4-dicarboxylate |
| CAS Number | 1016258-66-4 (for the ethyl ester analog) |
| Appearance | Typically an off-white solid or oil |
The key to this molecule's utility is the convergence of three critical functional groups:
-
The Cyano Group (Nitrile): An excellent electrophile and a versatile precursor. It can participate in addition reactions, be hydrolyzed to a carboxylic acid or amide, or be reduced to an amine. In the context of this guide, it will act as the key electrophilic site for intramolecular cyclization.
-
The C4-Ester Group: The methyl ester, alongside the nitrile, activates the vicinal C-H bonds (if any were present). More importantly, it provides another handle for post-synthesis modification.
-
The N-Boc Group: This protecting group is stable to a wide range of nucleophilic and basic conditions used in spirocycle formation, ensuring the piperidine nitrogen does not interfere. It can be cleanly removed later in a synthetic sequence to allow for further functionalization at the nitrogen atom.
Application Note I: Diastereoselective Synthesis of Spiro-oxindoles
The construction of spiro-piperidine-oxindoles is a flagship application of this reagent. The reaction proceeds via a base-mediated domino reaction with isatin or its derivatives, leading to a densely functionalized and medicinally relevant scaffold.
General Reaction Scheme
The overall transformation involves the reaction of this compound with a substituted isatin in the presence of a suitable base.
Caption: General scheme for spiro-oxindole synthesis.
Reaction Mechanism: A Stepwise View
The reaction is believed to proceed through a tandem sequence initiated by the deprotonation of the isatin nitrogen. This mechanism is analogous to other multicomponent reactions that form spiro-oxindoles.[1][4]
Caption: Proposed mechanism for spiro-oxindole formation.
Causality Explained:
-
Deprotonation: A non-nucleophilic strong base (like NaH) or a milder base (like K₂CO₃) deprotonates the N-H of the isatin. This is the critical initiation step, generating the nucleophile.
-
Nucleophilic Attack: The resulting isatin anion attacks the electrophilic carbon of the nitrile group on the piperidine ring. This forms a new C-N bond and generates an intermediate acyloxy-imine species.
-
Intramolecular Cyclization: The lone pair of the now-deprotonated amide nitrogen attacks the newly formed imine carbon. This key ring-forming step constructs the spirocyclic core. This step is often irreversible and drives the reaction to completion.
-
Protonation: Upon aqueous workup, the resulting anion is protonated to yield the final, neutral spiro-oxindole product.
Detailed Experimental Protocol (Representative)
This protocol describes a general procedure. Researchers should optimize conditions for specific isatin substrates.
Materials:
-
This compound (1.0 eq)
-
Substituted Isatin (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Ethanol (EtOH), anhydrous, 200 proof
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted isatin (1.1 eq) and this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous ethanol via syringe to achieve a concentration of approximately 0.2 M with respect to the piperidine starting material.
-
Heat the reaction mixture to reflux (approx. 80 °C) under an inert atmosphere (Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with saturated aq. NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure spiro-oxindole product.
Scientist's Notes & Troubleshooting:
-
Anhydrous Conditions: The presence of water can hydrolyze the nitrile and interfere with the base. Ensure all glassware is dry and use anhydrous solvents.
-
Choice of Base: For less reactive isatins, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF may be required. If using NaH, exercise extreme caution and add it portion-wise at 0 °C.
-
Diastereoselectivity: The reaction often yields a single diastereomer due to the steric hindrance imposed by the bulky Boc group and the rigid transition state of the cyclization. The stereochemistry should be confirmed by 2D NMR techniques (e.g., NOESY).
Application Note II: General Workflow for Heterocycle Synthesis
The utility of this building block extends beyond spiro-oxindoles. The nitrile group is a versatile handle for various cycloaddition reactions or can be transformed into other functionalities to initiate different cyclization pathways, enabling access to a wide array of spiro-heterocycles.[5][6] The general workflow from starting material to a final, characterized compound follows a standard path in synthetic chemistry.
Caption: General experimental workflow for heterocyclic synthesis.
Data Summary: Scope and Versatility
The following table summarizes representative outcomes for the synthesis of spiro-heterocycles using N-Boc-4-cyanopiperidine derivatives, demonstrating the reaction's tolerance for various substituents. (Note: Data is representative of the reaction class).
| Entry | Isatin Substituent (R) | Base | Solvent | Time (h) | Yield (%) |
| 1 | H | K₂CO₃ | EtOH | 10 | 85 |
| 2 | 5-Br | K₂CO₃ | EtOH | 8 | 91 |
| 3 | 5-NO₂ | NaH | DMF | 6 | 78 |
| 4 | 5-MeO | K₂CO₃ | EtOH | 12 | 82 |
| 5 | N-Me | NaH | THF | 6 | 88 |
Conclusion
This compound stands out as a powerful and efficient building block for the assembly of complex, spirocyclic heterocyclic systems. Its pre-installed functionality at the C4 position allows for direct entry into valuable scaffolds like spiro-oxindoles through robust and often stereoselective domino reactions. The protocols and mechanistic insights provided herein are intended to empower chemists in research and drug development to confidently employ this reagent in the creation of novel molecular architectures with high therapeutic potential.
References
- 1. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate in Advanced Catalytic Methodologies
These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and catalytic functionalization of piperidine scaffolds, exemplified by the versatile intermediate, 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate. The document elucidates the strategic importance of this substituted piperidine and provides detailed protocols for its synthesis and subsequent modification through modern catalytic techniques.
Introduction: The Prominence of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs and bioactive molecules. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability. The specific substitution pattern on the piperidine ring is critical for modulating pharmacological activity and optimizing drug-like properties.
This compound is a highly functionalized building block that offers multiple reaction handles for diversification. The N-Boc protecting group allows for controlled manipulation of the piperidine nitrogen, while the quaternary center at the 4-position, bearing both a cyano and a methoxycarbonyl group, provides a unique stereoelectronic environment and opportunities for further chemical transformations. This guide will first detail the synthesis of this important intermediate and then explore advanced catalytic methods for the functionalization of the piperidine core, a crucial aspect of modern drug discovery.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available materials. A common approach involves the protection of the piperidine nitrogen, followed by the introduction of the cyano and ester functionalities.
Protocol 1: Synthesis of 1-tert-Butyloxycarbonyl-4-cyanopiperidine
This protocol outlines the initial N-protection of 4-cyanopiperidine, a key precursor.
Materials:
-
4-Cyanopiperidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Potassium hydrogen sulfate (KHSO₄) solution (ice-cold, 0.1 M)
-
Saturated sodium hydrogen sulfate (NaHSO₄) solution
-
Magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-cyanopiperidine (1 equivalent) in dichloromethane (DCM).
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM dropwise at room temperature.[1][2]
-
Stir the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residual oil in ethyl acetate.
-
Wash the organic layer sequentially with ice-cold 0.1 M KHSO₄ solution and saturated NaHSO₄ solution.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-tert-butyloxycarbonyl-4-cyanopiperidine.[1]
Subsequent Functionalization to the Target Compound
Further elaboration to introduce the methyl ester at the 4-position would typically involve the deprotonation of the α-carbon to the cyano group, followed by quenching with methyl chloroformate. This step requires careful control of reaction conditions to avoid side reactions.
Catalytic C-H Functionalization of the N-Boc Piperidine Scaffold
Direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. For N-Boc protected piperidines, catalytic C-H activation allows for the introduction of new functional groups at various positions on the ring, significantly expanding the accessible chemical space for drug discovery.
Rhodium-Catalyzed C-H Insertion Reactions
Rhodium carbenoid chemistry has been successfully employed for the site-selective C-H functionalization of N-Boc piperidines. The choice of the rhodium catalyst and the electronic nature of the carbene precursor are crucial for controlling the regioselectivity of the insertion.
Diagram: Catalytic Cycle for Rhodium-Catalyzed C-H Insertion
Caption: A simplified catalytic cycle for Rhodium-catalyzed C-H insertion.
Protocol 2: Rhodium-Catalyzed α-C-H Functionalization of N-Boc-Piperidine
This protocol provides a general procedure for the α-arylation of an N-Boc-piperidine derivative.
Materials:
-
N-Boc-piperidine substrate
-
Aryl diazoacetate
-
Dirhodium(II) acetate [Rh₂(OAc)₄] or a chiral rhodium catalyst (e.g., Rh₂(S-PTAD)₄)
-
Anhydrous, degassed solvent (e.g., dichloromethane or dichloroethane)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringe pump
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the N-Boc-piperidine substrate (1 equivalent) and the rhodium catalyst (0.5-2 mol%).
-
Dissolve the solids in the anhydrous, degassed solvent.
-
In a separate syringe, prepare a solution of the aryl diazoacetate (1.2 equivalents) in the same solvent.
-
Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 4-8 hours at the desired temperature (e.g., 40 °C).
-
After the addition is complete, continue stirring the reaction for an additional 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights: The slow addition of the diazo compound is critical to maintain a low concentration of the reactive rhodium carbenoid, which minimizes side reactions such as dimerization. The choice of catalyst can influence both the yield and the enantioselectivity of the reaction.
Palladium-Catalyzed C-H Activation/Cross-Coupling
Palladium catalysis offers a complementary approach for the functionalization of piperidine C-H bonds, often with different regioselectivity compared to rhodium catalysis. These reactions typically involve a directing group to guide the catalyst to a specific C-H bond.
Diagram: Workflow for Pd-Catalyzed C-H Functionalization
Caption: General workflow for Palladium-catalyzed C-H functionalization.
Data Summary and Comparison
The following table summarizes typical reaction parameters for the catalytic C-H functionalization of N-Boc piperidines.
| Catalyst System | Position Functionalized | Typical Substrates | Yields (%) | Key Considerations |
| Rh₂(OAc)₄ / Diazoacetate | α (C2/C6) | N-Boc-piperidines | 60-90 | Regioselectivity can be an issue with unsymmetrical substrates. |
| Chiral Rhodium Catalysts | α (C2/C6) | N-Boc-piperidines | 70-95 | Enables enantioselective functionalization. |
| Pd(OAc)₂ / Directing Group | β (C3/C5) or γ (C4) | Piperidines with a directing group | 50-85 | Requires the installation and removal of a directing group. |
Conclusion and Future Outlook
This compound and related N-Boc protected piperidines are invaluable building blocks in modern drug discovery. While the title compound itself is not a catalyst, its strategic importance lies in its role as a versatile scaffold that can be elaborated using a variety of catalytic methods. The protocols and insights provided in these application notes are intended to empower researchers to leverage the power of catalytic C-H functionalization for the rapid and efficient synthesis of novel piperidine-based drug candidates. The continued development of new catalysts and catalytic methodologies will undoubtedly expand the toolkit available to medicinal chemists and further accelerate the discovery of new therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Welcome to the technical support resource for the purification of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate. This guide is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
I. Compound Overview and Stability Profile
This compound is a bifunctional molecule featuring a Boc-protected amine, a methyl ester, and a nitrile group. This unique combination of functional groups presents specific challenges during purification. The most significant stability concern is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[1] Exposure to even mild acidic conditions can lead to its cleavage, resulting in the corresponding free amine and other byproducts. The ester and nitrile functionalities are generally more stable but can be susceptible to hydrolysis under strong basic conditions.
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
Possible Causes:
-
Product Streaking/Tailing on Silica Gel: The basic nitrogen of the piperidine ring can interact with acidic silanol groups on the silica surface, leading to poor separation and loss of product.[2]
-
Inappropriate Solvent System: An improperly selected mobile phase can result in co-elution of the product with impurities or irreversible adsorption to the stationary phase.
-
Column Overloading: Exceeding the separation capacity of the column will lead to broad peaks and poor resolution.[3]
Solutions:
-
Basic Modifier in Eluent: To mitigate tailing, add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to your eluent system (e.g., hexane/ethyl acetate).[3]
-
Solvent System Optimization: Start with a non-polar solvent system and gradually increase polarity. A common starting point for Boc-protected piperidines is a mixture of hexanes and ethyl acetate.
-
Proper Loading: A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel.
Problem 2: Product is an Oil and Fails to Crystallize
Possible Causes:
-
Residual Solvents: Trapped solvent molecules can significantly inhibit crystal lattice formation.
-
Presence of Impurities: Even small amounts of impurities can act as "crystal poisons," disrupting the crystallization process.
-
Product is Naturally an Oil: While some similar compounds are solids, it's possible for the target compound to be a low-melting solid or an oil at room temperature, especially if not completely pure.
Solutions:
-
High-Vacuum Drying: Ensure all residual solvents are removed by drying the purified oil under high vacuum for an extended period.
-
Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as cold hexanes or pentane.
-
Two-Solvent Recrystallization: If a single solvent is ineffective, a two-solvent system can be employed. Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent (e.g., hexanes, water) until the solution becomes turbid.[4][5]
Problem 3: Multiple Spots on TLC After Purification
Possible Causes:
-
Co-eluting Impurities: An impurity may have a very similar polarity to your product in the chosen solvent system.
-
On-Plate Degradation: The compound may be degrading on the acidic surface of the silica TLC plate.
-
Boc Deprotection: If any acidic conditions were present during workup or purification, you may be seeing the deprotected product.[1]
Solutions:
-
Try a Different Solvent System: Experiment with different solvent combinations for both TLC and column chromatography to achieve better separation.
-
Use Deactivated Plates: If you suspect on-plate degradation, use TLC plates that have been treated with a base or run the TLC quickly.
-
Check pH: Ensure all solutions used during workup and purification are neutral or slightly basic.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: For long-term storage, it is advisable to store the compound at low temperatures (e.g., -20°C) under an inert atmosphere to prevent degradation. For short-term use, storage at 2-8°C is acceptable.
Q2: Can I use reversed-phase HPLC for purification? A2: Yes, reversed-phase HPLC can be an excellent method for purifying polar piperidine derivatives, especially for achieving high purity on a smaller scale. However, peak tailing can still be an issue. Using a mobile phase with a modifier such as formic acid or trifluoroacetic acid can improve peak shape, but be mindful of the potential for Boc group cleavage with prolonged exposure to acidic conditions.[2]
Q3: My purified product has a yellow tint. What is the cause and how can I remove it? A3: A yellow discoloration in piperidine-containing compounds is often due to minor oxidation products.[6] If high purity is required, a second purification step, such as recrystallization or a short silica plug filtration, may be necessary. Storing the compound under an inert atmosphere can help prevent discoloration.[6]
Q4: What are the likely impurities from the synthesis? A4: Common impurities could include unreacted 4-cyano-4-(methoxycarbonyl)piperidine, di-tert-butyl dicarbonate (Boc₂O) and its byproducts, and potentially the product of Boc deprotection.
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of crude this compound.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pack a glass column with the silica slurry, ensuring a uniform and air-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 hexanes:ethyl acetate). If tailing is observed on TLC, add 0.5-1% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Basic Modifier | 0.5-1% Triethylamine (if needed) |
| Loading Ratio | 1:20 to 1:40 (crude:silica) |
Protocol 2: Recrystallization
This protocol is suitable if the purified product from chromatography is a solid or can be induced to solidify.
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes) at room and elevated temperatures. A good single solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude or semi-pure solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until it completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Solvent System | Application |
| Isopropanol | Good for moderately polar compounds. |
| Ethyl Acetate/Hexanes | A common two-solvent system.[8] |
| Acetone/Water | Another effective two-solvent system. |
V. Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate purification method.
Caption: Decision workflow for purification.
VI. References
-
BenchChem Technical Support Team. (2025, December). Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification. BenchChem.
-
BenchChem Technical Support Team. (2025). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem.
-
BenchChem Technical Support Team. (2025, December). Method development for the purification of polar piperidine derivatives. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Crude Ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. BenchChem.
-
BenchChem Technical Support Team. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. BenchChem.
-
BenchChem Technical Support Team. (2025). The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis. BenchChem.
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). 1-Boc-4-cyanopiperidine. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from --INVALID-LINK--
-
Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Retrieved from --INVALID-LINK--
-
Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from --INVALID-LINK--
-
Reddit. (2016, April 27). Most labile ester protecting group? r/chemistry. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from --INVALID-LINK--
-
Gaware, R., & Jordis, U. (2016). Selective Mono-Boc-Protection of Bispidine. Molbank, 2016(4), M907. --INVALID-LINK--
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from --INVALID-LINK--
-
Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride. Retrieved from --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. BenchChem.
-
Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(5), 553. --INVALID-LINK--
-
ChemScene. (n.d.). 1-(tert-Butyl) 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate. Retrieved from --INVALID-LINK--
-
VWR. (n.d.). 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate. Retrieved from --INVALID-LINK--
-
Open Research@CSIR-NIScPR. (2024, May). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from --INVALID-LINK--
-
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from --INVALID-LINK--
-
Thieme. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Enzymatic Hydrolysis-Assisted Separation and Purification of High F-Value Oligopeptides from Sea Cucumbers and Their Anti-Fatigue Mechanism. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 124443-68-1|1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved from --INVALID-LINK--
-
Google Patents. (2022). CN114773256A - Synthetic method of 4-cyanopiperidine. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-cyanopiperidine. Retrieved from --INVALID-LINK--
References
Technical Support Center: Synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Welcome to the technical support center for the synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route involves the C4-alkylation of an N-Boc-piperidine-4-carboxylate precursor. This key step typically utilizes a strong, non-nucleophilic base to generate a carbanion at the C4 position, which then reacts with a cyanating agent. While seemingly straightforward, this transformation is fraught with potential side reactions that can significantly impact the quality and yield of the final product. This guide will dissect these challenges and provide practical solutions.
A plausible synthetic pathway is outlined below:
Technical Support Center: 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Welcome to the dedicated technical support guide for 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Molecule and its Stability Profile
This compound is a valuable intermediate in organic synthesis, particularly in medicinal chemistry for the construction of complex piperidine-containing scaffolds. Its structure incorporates three key functional groups: a tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and a cyano group at a quaternary center. The stability of this molecule is contingent on the interplay of these functionalities, each with its own susceptibility to various reaction conditions.
This guide will address the primary stability concerns, which include the hydrolytic lability of both the tert-butyl and methyl esters, the reactivity of the α-cyano group, and potential for decarboxylation under certain stressors. Understanding these pathways is crucial for proper handling, storage, and reaction design.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: I am observing the formation of a new, more polar compound by TLC/LC-MS during my reaction workup. What could be the cause?
This is a common observation and often points to the hydrolysis of one or both ester groups. The resulting carboxylic acid(s) will be significantly more polar than the starting material.
Troubleshooting Guide:
-
Identify the source of acid or base:
-
Acidic Hydrolysis of the tert-Butyl Ester: The Boc group is notoriously sensitive to acidic conditions.[1] Even mild acids can initiate its cleavage to form isobutylene and the corresponding carboxylic acid.[1]
-
Common acidic culprits: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or even silica gel used in chromatography can be acidic enough to cause partial or complete deprotection.
-
-
Basic Hydrolysis of the Methyl Ester: The methyl ester is susceptible to saponification in the presence of strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH).
-
-
Confirm the identity of the byproduct:
-
Use LC-MS to determine the molecular weight of the byproduct. A loss of 56 amu corresponds to the cleavage of the tert-butyl group, while a loss of 14 amu (CH₂) followed by the addition of H₂O (net +4 amu) could indicate methyl ester hydrolysis. The loss of both would result in a mass difference of -42 amu.
-
-
Preventative Measures:
-
During reaction workup, use a mild bicarbonate or phosphate buffer to neutralize any acidic or basic components.
-
For chromatographic purification, consider using deactivated silica gel or an alternative stationary phase like alumina. A small amount of a neutral amine, such as triethylamine, can be added to the eluent to suppress the acidity of the silica gel.
-
Experimental Protocol: Neutralization of Reaction Mixture
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
FAQ 2: My compound seems to be degrading during storage. What are the optimal storage conditions?
Long-term stability requires careful control of the storage environment to prevent slow degradation.
Troubleshooting Guide:
-
Review your current storage conditions: Exposure to moisture, light, and elevated temperatures can accelerate degradation.
-
Recommended Storage:
-
Temperature: Store at 4°C.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | Minimizes the rate of potential hydrolytic and other degradation reactions. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents exposure to atmospheric moisture, which can lead to hydrolysis. |
| Container | Tightly sealed, amber glass | Protects from light and prevents moisture ingress. |
FAQ 3: I am attempting a reaction that requires high temperatures. Is this compound thermally stable?
While the compound is generally stable at room temperature, high temperatures can promote degradation, particularly decarboxylation.
Troubleshooting Guide:
-
Understanding Thermal Decomposition: The presence of two electron-withdrawing groups (cyano and methyl ester) on the same carbon atom can make the molecule susceptible to decarboxylation upon heating, although this is more common in β-keto acids.[3]
-
Experimental Observations: If you observe gas evolution (CO₂) and the formation of a product with a lower molecular weight upon heating, thermal decarboxylation may be occurring.
-
Recommendations:
-
If possible, conduct reactions at the lowest effective temperature.
-
Perform a small-scale trial to assess the thermal stability under your specific reaction conditions before committing a large amount of material.
-
Monitor the reaction closely by TLC or LC-MS for the appearance of degradation products.
-
Logical Relationship: Factors Influencing Stability
Caption: Key environmental and reaction conditions leading to potential degradation pathways.
FAQ 4: Can the cyano group react under my experimental conditions?
The cyano group is generally stable but can participate in certain reactions, especially under harsh conditions.
Troubleshooting Guide:
-
Hydrolysis to Amide or Carboxylic Acid: Strong acidic or basic conditions, particularly with heating, can hydrolyze the cyano group to a primary amide and subsequently to a carboxylic acid.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the cyano group to a primary amine.
-
Reaction with Nucleophiles: The cyano group can be susceptible to attack by strong nucleophiles.
Experimental Workflow: Assessing Cyano Group Stability
Caption: A systematic approach to evaluating the stability of the cyano group under specific experimental conditions.
References
Technical Support Center: Synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Welcome to the technical support guide for the synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important building block. The piperidine scaffold is a crucial component in a vast range of pharmaceuticals, making purity and process control paramount.[1][2][3]
This guide provides in-depth, experience-driven advice in a question-and-answer format, complete with troubleshooting steps, detailed protocols, and mechanistic insights to ensure the integrity of your synthesis.
Troubleshooting Guide: Common Synthetic Issues & Impurities
This section addresses specific problems you may encounter during the synthesis, focusing on impurity identification and remediation.
Question 1: My reaction to form the target compound is sluggish and I see a significant amount of the starting material, 1-Boc-4-cyanopiperidine, remaining in my crude product. What's causing this and how can I fix it?
Answer:
This is a common issue often related to incomplete deprotonation of the C4 proton, insufficient reactivity of the methylating agent, or suboptimal reaction conditions.
Causality & Mechanism:
The synthesis involves the alkylation of the α-carbon to the nitrile group. This requires a strong base to abstract the acidic proton at the C4 position, generating a carbanion. This carbanion then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Insufficient Base Strength/Amount: If the base is not strong enough or is used in insufficient molar equivalents, the equilibrium will not favor the carbanion, leading to an incomplete reaction. Common bases for this transformation include lithium diisopropylamide (LDA) or sodium hydride (NaH).
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group can sterically hinder the approach of the base and the electrophile, slowing down the reaction.[4]
-
Temperature: These reactions are typically run at low temperatures (e.g., -78 °C) to prevent side reactions. However, if the temperature is too low for the specific base/solvent system, the reaction rate may be impractically slow.
Troubleshooting & Solutions:
-
Verify Base Quality and Quantity: Ensure your base is fresh and has been properly stored. Use at least 1.1 to 1.5 molar equivalents of the base to drive the deprotonation to completion.
-
Optimize Temperature: While starting the addition at -78 °C is standard for LDA, you may need to allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or -20 °C) to achieve a reasonable reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Choice of Methylating Agent: Methyl iodide is generally more reactive than dimethyl sulfate. Ensure your methylating agent is of high purity.
-
Solvent Considerations: Anhydrous tetrahydrofuran (THF) is the most common solvent. Ensure it is thoroughly dried, as any protic impurities will quench the carbanion.
Question 2: I've isolated my product, but my NMR and HPLC analyses show a significant impurity with a mass corresponding to the hydrolysis of the nitrile group. How did this happen and can I prevent it?
Answer:
The presence of a nitrile hydrolysis product, specifically the corresponding amide (1-tert-Butyl 4-methyl 4-carbamoylpiperidine-1,4-dicarboxylate), is a frequent issue. This typically occurs during the reaction work-up or purification if conditions are not carefully controlled.
Causality & Mechanism:
Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under both acidic and basic conditions.[5][6] The reaction is often catalyzed by heat.
-
Acidic/Basic Work-up: Quenching the reaction with aqueous solutions that are strongly acidic or basic can initiate hydrolysis, especially if the mixture is allowed to stir for an extended period or warms up.[5]
-
Purification Conditions: Using silica gel for chromatography can be problematic. The slightly acidic nature of standard silica gel can be sufficient to catalyze the hydrolysis of the nitrile to the amide, especially if the column is run slowly or with protic solvents.[7]
Troubleshooting & Solutions:
-
Neutral Work-up: Quench the reaction carefully with a neutral or near-neutral aqueous solution, such as saturated ammonium chloride (NH₄Cl), at low temperatures.
-
Control Temperature: Keep the reaction and work-up temperatures as low as possible to minimize the rate of hydrolysis.
-
Purification Strategy:
-
If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system and then re-equilibrating with the mobile phase.
-
Alternatively, consider other purification methods like crystallization or preparative HPLC with a neutral mobile phase.
-
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Typical Origin | Prevention Strategy |
| 1-Boc-4-cyanopiperidine | Starting Material | Incomplete reaction | Use sufficient base, optimize temperature |
| 1-tert-Butyl 4-methyl 4-carbamoylpiperidine-1,4-dicarboxylate | Amide Hydrolysis Product | Acidic/basic work-up or purification | Neutral work-up, control temperature, neutralized silica gel |
| Di-tert-butyl dicarbonate related impurities | Reagent Impurity/Byproduct | From Boc protection step | Proper purification of starting material |
| 4-Methyl-4-cyanopiperidine-1,4-dicarboxylic acid | Boc Deprotection Product | Accidental exposure to strong acid | Avoid acidic conditions during work-up and storage |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this molecule?
A: The most common strategy is a two-step process. First, the commercially available 4-cyanopiperidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).[8] The resulting 1-Boc-4-cyanopiperidine is then deprotonated at the C4 position with a strong, non-nucleophilic base, followed by alkylation with a methylating agent.
Q2: How can I effectively monitor the reaction's progress?
A: HPLC is the preferred method for monitoring this reaction. It allows for the clear separation and quantification of the starting material, product, and major impurities.[1][9] A typical reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA for better peak shape) is effective.[10][11] TLC can also be used for quick qualitative checks, but co-elution of spots can sometimes be misleading.
Q3: What are the critical process parameters I need to control?
A: The most critical parameters are:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry to prevent quenching of the carbanion intermediate.
-
Temperature Control: Precise temperature control, especially during base addition and alkylation, is crucial to prevent side reactions and decomposition.
-
Stoichiometry: Accurate measurement of the base and alkylating agent is essential for achieving high conversion and minimizing byproducts.
Visualizing the Process
Synthetic Pathway
The diagram below illustrates the standard synthetic route.
Caption: Figure 1. Synthetic pathway.
Impurity Formation Mechanism
This diagram shows the hydrolysis of the nitrile group to the corresponding amide impurity.
Caption: Figure 2. Nitrile hydrolysis mechanism.
Troubleshooting Workflow
Follow this workflow if you detect significant impurities in your final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Choose Piperidines: A Complete Buyer's Guide [plantin.alibaba.com]
- 4. nbinno.com [nbinno.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. prepchem.com [prepchem.com]
- 9. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: A Troubleshooting Guide for Reactions of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Welcome to the technical support center for 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile building block. The insights provided herein are a synthesis of established chemical principles and practical, field-proven experience.
Introduction
This compound is a valuable intermediate in medicinal chemistry due to its densely functionalized piperidine core. The presence of a Boc-protected amine, a methyl ester, and a nitrile group on a quaternary center offers multiple avenues for synthetic diversification. However, the interplay of these functional groups can also present unique challenges. This guide aims to provide a clear and logical framework for identifying, understanding, and resolving common issues encountered during its reactions.
Frequently Asked Questions (FAQs)
Q1: What is the relative reactivity of the functional groups in this compound?
A1: The reactivity of the functional groups generally follows this order:
-
N-Boc group: Highly susceptible to cleavage under acidic conditions (e.g., TFA, HCl).[1]
-
Nitrile group: Can be reduced to a primary amine using strong reducing agents like LiAlH₄ or through catalytic hydrogenation. It can also be hydrolyzed to a carboxylic acid or amide under harsh acidic or basic conditions.
-
Methyl ester: Can be hydrolyzed to a carboxylic acid under basic conditions (e.g., LiOH, NaOH). Selective hydrolysis without affecting the Boc group is a common challenge. Harsh basic conditions may also impact the nitrile group.
Q2: Can the C-H bonds of the piperidine ring be functionalized directly?
A2: Yes, palladium-catalyzed C(sp³)–H arylation of N-Boc-piperidines has been reported, with selectivity for the β-position being controllable by the choice of ligand.[2] Direct lithiation at the α-position to the nitrogen, followed by trapping with an electrophile, is also a known transformation for N-Boc piperidines.[3][4]
Q3: Is epimerization a concern when working with derivatives of this molecule?
A3: For the parent molecule, the C4 position is a quaternary center, so epimerization at this position is not possible. However, if the substituents at C4 are modified to create a stereocenter, or if other stereocenters are present on the piperidine ring, epimerization can be a concern, particularly under conditions that involve radical intermediates, such as some photoredox-catalyzed reactions.[1][5][6][7][8]
Q4: What are the primary safety concerns when handling this compound and its reactants?
Troubleshooting Guide for Common Reactions
The following table outlines common problems encountered during key transformations of this compound, their probable causes, and recommended solutions.
| Problem | Reaction | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | Selective Hydrolysis of Methyl Ester | 1. Insufficient base or reaction time. 2. Steric hindrance at the C4 quaternary center. | 1. Increase stoichiometry of base (e.g., LiOH) to 1.5-2.0 equivalents and extend reaction time. Monitor by TLC/LC-MS. 2. Increase reaction temperature moderately (e.g., to 40-50 °C). |
| Concurrent Boc deprotection | Selective Hydrolysis of Methyl Ester | Use of harsh basic conditions or prolonged reaction at elevated temperatures. | Use milder conditions, such as LiOH in a THF/water mixture at room temperature. Avoid strong bases like KOH at high temperatures. |
| Hydrolysis of the nitrile group | Selective Hydrolysis of Methyl Ester | Use of strong acids or bases at elevated temperatures. | Employ milder basic conditions as described above. If acidic hydrolysis of the ester is attempted, expect concomitant nitrile hydrolysis. |
| Incomplete reduction | Nitrile Reduction | 1. Inactive catalyst (for catalytic hydrogenation). 2. Insufficient reducing agent (for hydride reductions). | 1. Use fresh, high-quality catalyst (e.g., Raney Nickel, Pd/C). Ensure the system is free of catalyst poisons. 2. Use a sufficient excess of the hydride reagent (e.g., 2-3 equivalents of LiAlH₄). |
| Reduction of the ester group | Nitrile Reduction | Use of non-selective reducing agents. | Use a borane-based reducing agent, which can be more selective for nitriles over esters under specific conditions.[9] Alternatively, protect the ester if necessary. |
| Low yield or incomplete reaction | Boc Deprotection | 1. Insufficient acid. 2. Water present in the reaction mixture. | 1. Use a larger excess of acid (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane). 2. Ensure all solvents and reagents are anhydrous. |
| Formation of side products | Boc Deprotection | Presence of other acid-sensitive functional groups. | Consider milder deprotection methods if other acid-labile groups are present. Careful monitoring of the reaction to avoid prolonged exposure to strong acid can also help.[1] |
| Low diastereoselectivity | C-H Functionalization | The reaction conditions may favor a thermodynamic mixture of diastereomers. | If a specific diastereomer is desired, it may be necessary to perform the reaction under kinetic control (low temperature) or to use a chiral catalyst or auxiliary. It's also possible that an epimerization step is occurring, leading to the most stable diastereomer.[6][7] |
Experimental Protocols
Protocol 1: Selective Hydrolysis of the Methyl Ester
This protocol aims to selectively hydrolyze the methyl ester at the C4 position while preserving the N-Boc protecting group.
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully acidify the reaction mixture to pH 3-4 with a dilute aqueous HCl solution at 0 °C.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Causality: The use of LiOH at room temperature provides a good balance between effective ester hydrolysis and minimizing the risk of Boc deprotection or nitrile hydrolysis, which are more likely under harsher conditions.[10]
Protocol 2: Reduction of the Nitrile to a Primary Amine
This protocol describes the reduction of the C4 nitrile group to a 4-(aminomethyl)piperidine derivative.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which may require further purification by column chromatography.
Causality: LiAlH₄ is a powerful reducing agent capable of reducing both esters and nitriles.[9] In this case, it will reduce both the nitrile and the methyl ester. If selective nitrile reduction is desired, alternative reagents or a protection strategy for the ester would be necessary.
Visualization of Key Processes
Reaction Pathways
Caption: Key transformations of the title compound.
Troubleshooting Workflow for Selective Ester Hydrolysis
Caption: Decision tree for troubleshooting selective ester hydrolysis.
References
- 1. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]
- 10. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative synthetic routes to this valuable Cα,Cα-disubstituted amino acid analog.
Overview of Synthetic Strategies
The target molecule, this compound, is a key building block in medicinal chemistry, often used to introduce a constrained quaternary center in piperidine-containing scaffolds. The primary challenge in its synthesis lies in the geminal difunctionalization at the C4 position. Two principal retrosynthetic pathways are commonly considered, each with its own set of experimental challenges.
Caption: High-level overview of the two primary synthetic routes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly concerning the critical C4-difunctionalization step.
Q1: My α-functionalization reaction (carboxymethylation of the nitrile or cyanation of the ester) has a very low yield, and I primarily recover the starting material. What's going wrong?
A1: This is a common issue stemming from incomplete deprotonation at the C4 position. The proton α to both the piperidine nitrogen and the electron-withdrawing group (nitrile or ester) is acidic, but its removal can be sterically hindered and requires careful optimization.
Probable Causes & Solutions:
-
Insufficient Base Strength or Stoichiometry: Standard bases like alkoxides may be too weak or too nucleophilic.
-
Solution: Employ a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA), Potassium Hexamethyldisilazide (KHMDS), or Lithium Tetramethylpiperidide (LiTMP). Use at least 1.1-1.5 equivalents to ensure complete deprotonation.
-
-
Incorrect Reaction Temperature: The lithium enolate/anion intermediate can be unstable at higher temperatures. Conversely, if the temperature is too low, the deprotonation may be too slow.
-
Solution: Generate the anion at a low temperature, typically -78 °C in an inert solvent like THF. After forming the anion (usually after stirring for 30-60 minutes), add the electrophile (e.g., methyl chloroformate or a cyanating agent) dropwise at -78 °C and then allow the reaction to slowly warm to room temperature. This controlled warming is critical for preventing side reactions.
-
-
Presence of Water: Trace amounts of water will quench the strong base and the organometallic intermediate.
-
Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Reagents like diisopropylamine used to generate LDA should be distilled from CaH₂.
-
Q2: I'm observing a significant amount of an unexpected side product alongside my desired compound. How do I identify and prevent it?
A2: Side product formation often arises from the high reactivity of the base or the intermediate anion.
Common Side Products & Prevention Strategies:
| Side Product | Probable Cause | Prevention Strategy |
| Dimerized Product | The generated enolate/anion attacks the starting material's ester or nitrile group. | Add the electrophile slowly at -78 °C to ensure it reacts with the anion as it's formed, keeping the anion concentration low. Ensure the electrophile is highly reactive. |
| Elimination Products | If the Boc group is compromised or if other leaving groups are present, β-elimination can occur. | Maintain low temperatures throughout the addition and reaction phases. Use a non-nucleophilic base to disfavor elimination pathways. |
| Hydrolyzed Ester/Nitrile | Reaction with trace water during aqueous workup, especially if pH is not controlled. | Perform the aqueous quench at low temperatures (0 °C) using a buffered or weakly acidic solution (e.g., saturated NH₄Cl). Avoid strongly acidic or basic conditions if the other functional group is sensitive. |
| N-Acylated Product | The base deprotonates the N-H of any unprotected starting material, followed by acylation. | Ensure complete N-Boc protection of the starting piperidine. A simple TLC or ¹H NMR check of the starting material is advisable.[1] |
Q3: The N-Boc protection of my 4-cyanopiperidine starting material is inefficient. How can I improve this step?
A3: While typically a robust reaction, incomplete protection can occur if conditions are not optimal.
Probable Causes & Solutions:
-
Incorrect Base/Solvent Combination: The choice of base is crucial for deprotonating the piperidine hydrochloride salt (if used) and scavenging the acid produced during the reaction.
-
Solution: A standard and effective method is using Di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or THF.[1] For piperidine salts, using an inorganic base like NaHCO₃ or K₂CO₃ in a biphasic system (e.g., dioxane/water) can also be very effective.[2]
-
-
Insufficient Reagent: Using only one equivalent of Boc₂O may not be enough to drive the reaction to completion.
-
Solution: Use a slight excess of Boc₂O (1.1-1.2 equivalents). Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, but care must be taken as it can be difficult to remove during purification.
-
Frequently Asked Questions (FAQs)
Q: Which of the two main synthetic routes is generally preferred?
A: Route A (Carboxymethylation of 1-Boc-4-cyanopiperidine) is often preferred. The starting material, 1-Boc-4-cyanopiperidine, is commercially available and relatively inexpensive.[3] The α-proton is activated by the nitrile group, making deprotonation relatively straightforward with a suitable base like LDA. The subsequent reaction with methyl chloroformate is typically clean and efficient. Route B is also viable but may require more specialized cyanating agents (e.g., tosyl cyanide), some of which can be thermally unstable or toxic.
Q: What are the critical safety precautions when handling cyanide sources?
A: If your synthesis involves reagents like KCN, NaCN, or TsCN, extreme caution is mandatory.
-
Always work in a well-ventilated chemical fume hood.
-
Never allow cyanide salts to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas. The workup procedure must be designed to remain basic until all cyanide is removed or quenched.
-
Have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and ensure you and your lab mates are trained in its use.
-
Quench all residual cyanide in reaction vessels and waste streams with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.
Q: How can I reliably characterize the final product?
A: A combination of spectroscopic methods is essential for unambiguous structure confirmation.
-
¹H NMR: Expect to see the characteristic singlet for the 9 protons of the tert-butyl group (~1.4-1.5 ppm), a singlet for the 3 protons of the methyl ester (~3.7-3.8 ppm), and complex multiplets for the piperidine ring protons. The absence of a proton at the C4 position is a key indicator of success.
-
¹³C NMR: Look for two quaternary carbons in the 50-70 ppm range (C4) and around 115-120 ppm (nitrile carbon). Also, observe the carbonyl carbons for the Boc group (~154 ppm) and the methyl ester (~170 ppm), and the characteristic carbons of the Boc group itself (~80 ppm and ~28 ppm).
-
FT-IR: A sharp, strong peak around 2240 cm⁻¹ for the C≡N stretch and a strong peak around 1740 cm⁻¹ for the ester C=O stretch are definitive.
-
High-Resolution Mass Spectrometry (HRMS): This will provide an exact mass measurement, confirming the elemental composition C₁₂H₁₈N₂O₄.
Detailed Experimental Protocol: Route A
This protocol describes the synthesis via carboxymethylation of 1-Boc-4-cyanopiperidine.
Caption: Step-by-step workflow for the synthesis of the target molecule.
Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the flask to -78 °C using an acetone/dry ice bath.
-
Add freshly distilled diisopropylamine (1.54 mL, 11 mmol, 1.1 eq).
-
Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C.
-
After the addition is complete, remove the cooling bath and stir the solution at 0 °C for 30 minutes. The resulting clear, yellowish solution is your freshly prepared LDA.
Step 2: Synthesis of this compound
-
Cool the LDA solution back down to -78 °C.
-
In a separate flame-dried flask, dissolve 1-Boc-4-cyanopiperidine (2.10 g, 10 mmol, 1.0 eq) in anhydrous THF (20 mL).[3]
-
Add the solution of 1-Boc-4-cyanopiperidine to the LDA solution dropwise via cannula or syringe over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the anion.
-
Add methyl chloroformate (0.85 mL, 11 mmol, 1.1 eq) dropwise, again keeping the temperature at -78 °C.
-
After the addition, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature and stir overnight (approx. 16 hours).
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) as the eluent to afford the pure product.
References
Technical Support Center: Synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Welcome to the technical support center for the synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common issues, particularly the formation of byproducts. Our approach is rooted in mechanistic principles to provide you with a deep understanding of the reaction and empower you to optimize your experimental outcomes.
Troubleshooting Guide: Navigating Byproduct Formation
This section addresses specific challenges you may encounter during the synthesis. The synthesis of this compound is typically a two-step process starting from 1-tert-butyl 4-oxopiperidine-1-carboxylate. The first key step is the introduction of the cyano and carboxyl groups at the C4 position, followed by the esterification of the carboxylic acid.
Caption: Overview of the synthesis pathway.
Question 1: I am observing a significant amount of a byproduct that appears to be the C4-amide analog of my target molecule. What is causing this and how can I prevent it?
Answer:
The formation of a C4-amide byproduct, specifically 1-tert-butyl 4-methyl 4-(aminocarbonyl)piperidine-1,4-dicarboxylate, is a classic issue of incomplete nitrile hydrolysis or side reactions during esterification.
Causality:
-
Incomplete Nitrile Hydrolysis: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the work-up or subsequent steps if conditions are not carefully controlled. The hydrolysis proceeds via an amide intermediate. If the hydrolysis is stopped or is incomplete, the amide will be present as a significant impurity.[1][2]
-
Reaction with Water during Esterification: If your esterification conditions are not strictly anhydrous, any residual water can react with activated carboxylic acid intermediates, leading back to the carboxylic acid starting material for that step or participating in side reactions.
Troubleshooting and Solutions:
| Strategy | Detailed Protocol |
| Strict Anhydrous Conditions | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents for the esterification step. |
| Choice of Esterification Method | The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is performed under mild, non-aqueous conditions and is highly effective for forming esters from carboxylic acids.[3] |
| Control of pH during Work-up | During the work-up of the initial cyanation/hydrolysis step, avoid prolonged exposure to strong acidic or basic conditions that could promote hydrolysis of the nitrile. Neutralize the reaction mixture carefully and promptly extract the product. |
Question 2: My final product is contaminated with a compound that has a similar polarity, making it difficult to separate by column chromatography. I suspect it's the decarboxylated product. Is this a known issue?
Answer:
Yes, the formation of the decarboxylated byproduct, N-Boc-4-cyanopiperidine, is a potential issue, especially if the reaction is subjected to harsh thermal or acidic conditions.
Causality:
-
Thermal Instability: Carboxylic acids with an electron-withdrawing group, such as a cyano group, at the α-position can be prone to decarboxylation upon heating.
-
Acid-Catalyzed Decarboxylation: While less common for this specific substrate under standard conditions, strong acidic conditions combined with heat can promote the loss of CO2.
Troubleshooting and Solutions:
-
Temperature Control: Maintain a moderate temperature during all reaction and work-up steps. Avoid excessive heating during solvent evaporation.
-
Mild Reaction Conditions: Utilize mild esterification methods that do not require high temperatures. For instance, using methyl iodide with a mild base like potassium carbonate in a suitable solvent (e.g., DMF or acetone) at room temperature to 40°C is a viable option.
-
Purification Strategy: If the byproduct does form, careful optimization of the mobile phase for column chromatography is crucial. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be required. Alternatively, recrystallization could be an effective purification method.
Question 3: I am seeing a byproduct with a higher molecular weight than my target molecule. What could this be?
Answer:
A higher molecular weight byproduct could be due to several possibilities, including the formation of an N-acylurea during a DCC-mediated esterification or a dimer resulting from intermolecular reactions.
Causality:
-
N-Acylurea Formation: In a Steglich esterification, the O-acylisourea intermediate can rearrange to a more stable N-acylurea, especially if the alcohol nucleophile is sterically hindered or if the reaction is slow.[3] This N-acylurea byproduct is often difficult to separate from the desired ester.
-
Dimerization: Although less likely, intermolecular reaction between two molecules of the carboxylic acid intermediate to form an anhydride, followed by reaction with the target amine, could lead to a dimeric structure.
Troubleshooting and Solutions:
-
Catalyst Choice for Esterification: The addition of DMAP is crucial in the Steglich esterification to minimize the formation of the N-acylurea byproduct by accelerating the desired ester formation.[3]
-
Reaction Stoichiometry and Order of Addition: Use a slight excess of the alcohol (methanol) and add the DCC slowly to the reaction mixture containing the carboxylic acid, alcohol, and DMAP. This ensures that the reactive O-acylisourea intermediate is quickly trapped by the alcohol.
-
Work-up Procedure: The N,N'-dicyclohexylurea (DCU) byproduct of the Steglich esterification is insoluble in most organic solvents and can be removed by filtration. If N-acylurea has formed, it may require careful column chromatography for removal.
Caption: Potential byproduct formation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The most common and commercially available starting material is 1-tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).
Q2: What are the typical yields for the two main steps of the synthesis?
Yields can vary depending on the specific conditions and scale. However, for the initial Strecker-type reaction and subsequent hydrolysis to the carboxylic acid, yields are often in the range of 60-80%. The final esterification step can typically achieve yields of 70-90% with careful optimization.
Q3: Are there any specific safety precautions I should be aware of?
Yes. The use of potassium cyanide (KCN) in the first step is a significant hazard. KCN is highly toxic, and contact with acid will generate poisonous hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] DCC is a potent skin sensitizer and should be handled with care.
Q4: Can I use a different protecting group for the piperidine nitrogen?
While the Boc group is widely used due to its stability and ease of removal under acidic conditions, other protecting groups like the benzyloxycarbonyl (Cbz) group could also be employed. However, the choice of protecting group will dictate the deprotection strategy and may influence the reaction conditions for the subsequent steps.
Experimental Protocols
Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
This protocol is adapted from a similar synthesis of a C4-disubstituted piperidine.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) and ammonium carbonate (2.2 equivalents) in a mixture of methanol and water.
-
Cyanation: Cool the solution in an ice bath and add a solution of potassium cyanide (2.1 equivalents) in water dropwise. Caution: KCN is highly toxic.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 48 hours.
-
Work-up and Hydrolysis: Concentrate the reaction mixture under reduced pressure. Add a solution of potassium hydroxide and heat the mixture to reflux to hydrolyze the intermediate hydantoin.
-
Isolation: After cooling, acidify the reaction mixture with HCl to pH ~3-4. The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Esterification to this compound (Steglich Esterification)
This protocol is based on the principles of the Steglich esterification.[3]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Add methanol (1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Coupling: Cool the solution to 0°C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous dichloromethane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Filter off the DCU and wash with dichloromethane. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Introduction
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate is a complex piperidine derivative, often synthesized as a key intermediate in the development of novel pharmaceutical agents. Its unique structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and a nitrile functional group, presents distinct challenges and considerations for analytical method development and validation.
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose, a non-negotiable requirement for regulatory submission and ensuring product quality.[1][2] This guide provides a comprehensive comparison of analytical techniques for the validation of this specific molecule, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5] We will explore the causality behind methodological choices, present detailed validation protocols, and offer comparative data to empower researchers in drug development to select and validate the most appropriate analytical strategy.
Chapter 1: The Foundation - Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the core performance characteristics that must be evaluated. According to ICH Q2(R2), any analytical method validation must address a selection of the following parameters based on the procedure's intended purpose (e.g., identification, impurity testing, or assay).[2][6][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[6][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[2][9]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[6][10]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with variations (different days, analysts, equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[9][10]
The following diagram illustrates the typical workflow for validating an analytical method in accordance with these principles.
Caption: A typical workflow for analytical method validation.
Chapter 2: Comparative Analysis of Primary Analytical Techniques
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the method. For this compound, the key structural features influencing method selection are its relatively high molecular weight (282.34 g/mol ), polarity, and the presence of chromophores (carbonyl groups).
| Technique | Principle | Primary Use Case | Advantages for this Molecule | Limitations |
| HPLC-UV/DAD | Chromatographic separation based on polarity, with detection via UV absorbance. | Assay, Purity, Impurity Quantification | Robust, reproducible, widely available. Good for quantifying impurities and main component. | Moderate sensitivity. Requires chromophore. Potential for co-elution of similar impurities. |
| GC-MS | Chromatographic separation based on volatility, with detection by mass spectrometry. | Impurity ID, Volatile Organics | High specificity from MS detection. Excellent for identifying unknown volatile impurities. | Molecule may lack sufficient volatility and thermal stability, risking degradation in the injector.[11] |
| LC-MS/MS | Chromatographic separation with highly specific and sensitive mass spectrometric detection. | Trace-level Impurity Quantification & ID | Unsurpassed sensitivity and specificity.[12] Can confirm identity of trace impurities without standards. | Higher cost and complexity. Susceptible to matrix effects. |
| NMR (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei. | Structural Elucidation & Identification | Provides definitive structural confirmation of the reference standard.[13][14] | Not a primary quantitative tool for routine QC due to low sensitivity and high complexity. |
| FTIR | Measures the absorption of infrared radiation by the molecule's bonds. | Identity Confirmation | Quick and simple for identity verification against a reference standard. Characteristic peaks for C≡N and C=O groups.[15] | Not a quantitative technique. Provides limited information on purity. |
digraph "Method_Selection_Diagram" { graph [rankdir="LR", splines=true, nodesep=0.5, overlap=false]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Node Definitions start [label="Analytical Goal?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; identity [label="Identity Confirmation", shape=diamond, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124"]; quant [label="Quantification (Assay/Purity)", shape=diamond, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124"]; trace [label="Trace Impurity ID/\nQuantification?", shape=diamond, style=rounded, fillcolor="#E8F0FE", fontcolor="#202124"];
ftir [label="FTIR", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="NMR (Reference Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gcms [label="GC-MS (if volatile)", fillcolor="#FBBC05", fontcolor="#202124"]; lcms [label="LC-MS/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> identity [label=" ID"]; start -> quant [label=" Quant."];
identity -> ftir [label="Routine Check"]; identity -> nmr [label="Definitive Structure"];
quant -> trace; trace -> lcms [label="Yes"]; trace -> hplc [label="No (Routine QC)"]; quant -> gcms [label="Check Volatility"]; }
Caption: Decision tree for selecting an analytical method.
Chapter 3: Detailed Validation Protocols & Comparative Data
This section provides detailed experimental protocols for validating a High-Performance Liquid Chromatography (HPLC) method, the most common and robust choice for the assay and purity determination of this compound.
Recommended HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50)
Validation Protocol: HPLC Assay & Purity Method
The following protocols outline the steps to validate the HPLC method according to ICH guidelines.
Protocol 1: Specificity
-
Sample Preparation: Prepare solutions of the diluent (blank), a placebo (if in a formulation), the reference standard, and a sample containing known related substances or degradation products (if available).
-
Forced Degradation (Stress Studies): Expose the analyte to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions.
-
Analysis: Inject all prepared samples into the HPLC system.
-
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the blank, placebo, and stressed samples. Peak purity analysis (using a Diode Array Detector) should yield a purity angle less than the purity threshold, demonstrating spectral homogeneity.
Protocol 2: Linearity & Range
-
Sample Preparation: Prepare a stock solution of the reference standard. Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each concentration level in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should not show significant deviation from the regression line.
-
Protocol 3: Accuracy (Recovery)
-
Sample Preparation: Prepare samples by spiking a known quantity of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and a corresponding unspiked placebo.
-
Data Analysis: Calculate the percent recovery at each level using the formula: (Measured Amount / Spiked Amount) * 100.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Protocol 4: Precision (Repeatability & Intermediate)
-
Repeatability (Intra-assay):
-
Prepare six individual samples at 100% of the target concentration from the same homogeneous batch.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the assay results.
-
-
Intermediate Precision:
-
Repeat the repeatability study with a different analyst, on a different day, and/or using a different instrument.
-
Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.
-
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 1.0%.
-
Intermediate Precision: %RSD ≤ 2.0%.
-
Summary of Typical Validation Data
The following table summarizes hypothetical but realistic results from the validation of the described HPLC method, providing a clear benchmark for performance.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at the analyte's retention time. Peak purity > 990. | No interference observed. Peak purity index = 999.5. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50 - 150 µg/mL | Demonstrated | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% (at 80%), 100.2% (at 100%), 101.1% (at 120%) | Pass |
| Precision (Repeatability) | %RSD ≤ 1.0% | 0.45% | Pass |
| Precision (Intermediate) | %RSD ≤ 2.0% | 0.82% | Pass |
| LOQ | S/N ratio ≥ 10 | 0.5 µg/mL | Pass |
| Robustness | %RSD of results ≤ 2.0% | %RSD < 1.5% for all varied parameters (Flow rate ±10%, Temp ±2°C) | Pass |
Conclusion
The validation of analytical methods for pharmaceutical intermediates like this compound is a scientifically rigorous process governed by international regulatory standards. While several techniques can provide valuable information, a well-validated HPLC-UV method stands out as the most robust and reliable choice for routine quality control, specifically for assay and purity determinations. Its performance, when validated against the core parameters of specificity, linearity, accuracy, and precision, provides a high degree of assurance in the quality of the analytical data.
For more demanding applications, such as the identification and quantification of trace-level genotoxic impurities, the superior sensitivity and specificity of LC-MS/MS would be the method of choice. Ultimately, the selection must be justified based on the method's intended purpose, ensuring that the chosen analytical procedure is fit for use throughout the lifecycle of the drug product.[2]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. youtube.com [youtube.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Comparing synthesis methods for 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
An In-Depth Comparative Guide to the Synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a quaternary carbon at the 4-position of the piperidine ring, makes it a valuable building block for accessing complex molecular architectures. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development.
This guide provides a comprehensive comparison of the primary synthetic methodologies for this compound, with a focus on the underlying chemical principles, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.
Retrosynthetic Analysis
A common retrosynthetic approach for the target molecule involves the methylation of the commercially available precursor, 1-tert-butyl 4-cyanopiperidine-1-carboxylate. This precursor is readily synthesized by protecting the nitrogen of 4-cyanopiperidine with a tert-butyloxycarbonyl (Boc) group.[1][2][3]
The key synthetic challenge lies in the selective methylation of the carbon atom alpha to the nitrile group. This can be achieved through classical alkylation methods or by employing phase-transfer catalysis for a more environmentally benign and potentially scalable process.
Synthesis of the Precursor: 1-tert-Butyl 4-cyanopiperidine-1-carboxylate
The synthesis of the starting material, 1-tert-butyl 4-cyanopiperidine-1-carboxylate, is a straightforward and high-yielding reaction.
Experimental Protocol
-
To a stirred solution of 4-cyanopiperidine (1 equivalent) in dichloromethane (CH2Cl2), add di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) dropwise at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute acid solution (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-tert-butyl 4-cyanopiperidine-1-carboxylate as a solid.[1]
dot graphdot { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} }
Figure 1: Synthesis of 1-tert-Butyl 4-cyanopiperidine-1-carboxylate.
Comparative Analysis of Synthesis Methods for the Target Molecule
This section details and compares two primary methods for the methylation of 1-tert-butyl 4-cyanopiperidine-1-carboxylate to yield the target compound.
Method 1: Classical Alkylation via a Strong Base
This method relies on the deprotonation of the α-carbon to the nitrile using a strong, non-nucleophilic base, followed by quenching the resulting carbanion with a methylating agent.
-
Base Selection: A strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is required to deprotonate the relatively acidic C-H bond alpha to the electron-withdrawing nitrile group. LDA is often preferred for its solubility in organic solvents and its bulky nature, which minimizes nucleophilic attack on the nitrile.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the strong base and the intermediate carbanion.
-
Temperature: The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the strong base and prevent side reactions.
-
Methylating Agent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) are common electrophiles for introducing the methyl group.
-
Dissolve 1-tert-butyl 4-cyanopiperidine-1-carboxylate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add methyl iodide (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot graphdot { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} }
Figure 2: Classical alkylation pathway.
Method 2: Phase-Transfer Catalysis (PTC) Alkylation
Phase-transfer catalysis offers a greener and often more operationally simple alternative to classical strong-base alkylation.[4] This method facilitates the reaction between reactants in immiscible phases (e.g., a solid base and an organic solution of the substrate) using a phase-transfer catalyst.[5]
-
Phase-Transfer Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), is commonly used. The catalyst transports the hydroxide or other basic anion from the aqueous or solid phase into the organic phase to effect deprotonation.[6]
-
Base: A solid, inorganic base like powdered sodium hydroxide or potassium carbonate is often employed, which is safer and easier to handle than organometallic bases.[4]
-
Solvent: A non-polar aprotic solvent such as toluene or dichloromethane is suitable. In some cases, the reaction can be run under solvent-free conditions, further enhancing its green credentials.
-
Reaction Conditions: The reaction is typically run at room temperature or with gentle heating, avoiding the need for cryogenic conditions.
-
To a mixture of 1-tert-butyl 4-cyanopiperidine-1-carboxylate (1 equivalent) and powdered sodium hydroxide (2-3 equivalents) in toluene, add a catalytic amount of tetrabutylammonium bromide (0.05-0.1 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Add methyl iodide (1.5 equivalents) dropwise to the mixture.
-
Continue stirring at room temperature or heat to 40-50 °C for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
dot graphdot { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} }
Figure 3: Phase-transfer catalysis workflow.
Quantitative Data and Comparative Summary
| Parameter | Method 1: Classical Alkylation | Method 2: Phase-Transfer Catalysis |
| Base | Strong, hazardous (LDA, NaH) | Weaker, safer (NaOH, K2CO3)[4] |
| Temperature | Cryogenic (-78 °C) | Room temperature or mild heating |
| Solvent | Anhydrous aprotic (THF) | Toluene, CH2Cl2, or solvent-free[4] |
| Yield | Generally high (can be >80%) | Good to high (typically 70-90%) |
| Scalability | Challenging due to temperature and reagent handling | Readily scalable[4] |
| Safety | Requires handling of pyrophoric/moisture-sensitive reagents | Significantly safer |
| Greenness | Poor (cryogenics, hazardous reagents) | Good to excellent[4] |
Conclusion
Both classical alkylation and phase-transfer catalysis are viable methods for the synthesis of this compound.
-
Classical Alkylation is a well-established method that can provide high yields. However, it suffers from significant drawbacks in terms of safety, operational complexity, and environmental impact, making it less suitable for large-scale production.
-
Phase-Transfer Catalysis emerges as the superior method for most applications. Its use of safer and more environmentally friendly reagents, milder reaction conditions, and operational simplicity make it a more attractive and scalable approach for the synthesis of this important intermediate.[4] For researchers and drug development professionals, the PTC method represents a more practical and sustainable route to this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. phasetransfer.com [phasetransfer.com]
A Comparative Guide to the Biological Activity of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate Derivatives
For researchers and professionals in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents due to its favorable physicochemical properties and synthetic versatility.[1] This guide delves into the biological activity of a specific class of these compounds: 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate and its derivatives. While direct biological data for the titular compound is not extensively available in public literature, this guide will provide a comparative analysis of structurally related derivatives, offering insights into their potential therapeutic applications, particularly in oncology. We will explore their synthesis, mechanisms of action, and comparative efficacy based on available experimental data.
The Piperidine Core: A Privileged Scaffold in Drug Discovery
The piperidine ring is a saturated heterocycle that is a key structural component in numerous pharmaceuticals.[1] Its conformational flexibility and the ability to introduce various substituents at different positions allow for the fine-tuning of pharmacological activity, metabolic stability, and bioavailability. The introduction of a cyano group, as seen in the 4-cyanopiperidine moiety, often imparts unique electronic and steric properties that can enhance interactions with biological targets. Furthermore, the N-tert-butoxycarbonyl (Boc) protecting group offers a strategic advantage in multi-step syntheses, allowing for controlled modifications at other positions of the molecule before its removal to reveal a reactive secondary amine.[2]
Synthesis of this compound Derivatives
The synthesis of the core structure, 1-Boc-4-cyanopiperidine, is well-established and typically involves the dehydration of the corresponding amide, tert-butyl 4-carbamoylpiperidine-1-carboxylate, or the reaction of 4-cyanopiperidine with di-tert-butyl dicarbonate.[3][4] The introduction of the carboxylate at the 4-position can be achieved through various synthetic routes, often starting from 4-piperidone.
Caption: A generalized synthetic workflow for this compound.
Anticancer Activity: A Promising Avenue for 4-Cyanopiperidine Derivatives
While specific data for the titular compound is limited, numerous studies have highlighted the anticancer potential of structurally similar piperidine derivatives. The presence of the 4-cyano-4-arylpiperidine moiety, in particular, has been a focus of investigation.
Cytotoxicity Against Cancer Cell Lines
Several studies have evaluated the cytotoxic effects of various functionalized piperidines against a panel of human cancer cell lines. The data suggests that modifications at the 1 and 4 positions of the piperidine ring significantly influence their anticancer potency.
| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine derivative 4 | MCF-7 (Breast) | 0.57 | [5] |
| HepG2 (Liver) | 1.13 | [5] | |
| Pyrido[2,3-d]pyrimidine derivative 11 | MCF-7 (Breast) | 1.31 | [5] |
| HepG2 (Liver) | 0.99 | [5] | |
| 3,5-bis(benzylidene)-4-piperidone derivative | Various | Submicromolar | [6] |
| 4-(2-aminoethyl)piperidine derivative 20a | DU145 (Prostate) | Low micromolar | [7] |
| 4-(2-aminoethyl)piperidine derivative 21a | DU145 (Prostate) | Low micromolar | [7] |
| 4-(2-aminoethyl)piperidine derivative 22a | DU145 (Prostate) | Low micromolar | [7] |
IC50: Half maximal inhibitory concentration. GI50: 50% growth inhibition.
The data indicates that certain pyrido[2,3-d]pyrimidine derivatives containing a modified piperidine moiety exhibit potent cytotoxicity against breast and liver cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[5] Similarly, terpene-functionalized 3,5-bis(benzylidene)-4-piperidones have shown selective submicromolar cytotoxicity against cancer cells.[6] Furthermore, 4-(2-aminoethyl)piperidine derivatives have demonstrated growth inhibition of prostate cancer cells in the low micromolar range.[7]
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of these piperidine derivatives is often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and survival signaling. A key target that has emerged for some of these compounds is the PIM-1 kinase.
PIM-1 Kinase Inhibition
PIM-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell proliferation and survival.[5] Inhibition of PIM-1 kinase is a promising strategy for cancer therapy.
Caption: Simplified PIM-1 signaling pathway and the inhibitory action of piperidine derivatives.
Experimental data has shown that certain pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of PIM-1 kinase, with IC50 values in the low nanomolar range.[5]
| Compound | PIM-1 Kinase IC50 (nM) | Reference |
| Derivative 4 | 11.4 | [5] |
| Derivative 10 | 17.2 | [5] |
| Staurosporine (control) | 16.7 | [5] |
This potent inhibition of PIM-1 kinase by these derivatives leads to the induction of apoptosis (programmed cell death) in cancer cells, further highlighting their therapeutic potential.[5]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are standardized methodologies for assessing the cytotoxicity and enzyme inhibitory activity of the discussed compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
PIM-1 Kinase Inhibition Assay
The PIM-1 kinase activity can be measured using various assay formats, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, a fixed concentration of PIM-1 enzyme, and the kinase substrate (e.g., a specific peptide) in a kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Directions
The available data, although not directly on the titular compound, allows for the deduction of some preliminary structure-activity relationships for this class of piperidine derivatives.
Caption: Logical relationship for Structure-Activity Relationship (SAR) analysis.
-
N-Substituent: The nature of the substituent on the piperidine nitrogen (after deprotection of the Boc group) is critical for activity. For instance, in antifungal 4-aminopiperidines, a benzyl or phenylethyl group at this position was found to be beneficial.[8]
-
C4-Substituents: The groups at the 4-position of the piperidine ring significantly impact biological activity. The presence of a cyano group in conjunction with an aryl group or a carboxylate ester provides a key structural motif for anticancer and enzyme inhibitory activities.
Future research should focus on the systematic variation of the ester group (e.g., methyl, ethyl, propyl) at the 4-position of the 1-tert-Butyl 4-cyanopiperidine-1,4-dicarboxylate scaffold to precisely determine its influence on biological activity. Additionally, exploring a wider range of substituents after the deprotection of the Boc group will be crucial in developing potent and selective therapeutic agents. The synthesis and biological evaluation of the exact titular compound and its close analogues are warranted to fully elucidate the potential of this chemical series.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to 4-Cyano-4-Carboxypiperidine Scaffolds for Drug Discovery
This guide provides an in-depth comparison of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate and its key structural analogs. As foundational building blocks in medicinal chemistry, the selection of the appropriate piperidine scaffold is a critical decision that influences synthetic tractability, physicochemical properties, and ultimately, the biological activity of the final drug candidate. Here, we move beyond a simple catalog of compounds to dissect the causality behind their selection, offering experimental insights to guide your research.
Introduction: The Strategic Value of the 4,4-Disubstituted Piperidine Core
The piperidine ring is a privileged scaffold, appearing in a vast array of FDA-approved drugs and natural products.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it invaluable for optimizing ligand-receptor interactions. The introduction of a quaternary center at the C4 position, as seen in this compound, offers a distinct advantage: it rigidly projects substituents, minimizing conformational ambiguity and often leading to improved binding affinity and selectivity.
This core compound features three key functional handles, each with a specific strategic purpose:
-
N-Boc Group: A widely used protecting group that renders the piperidine nitrogen nucleophilic upon removal under mild acidic conditions, enabling late-stage diversification.[2]
-
Methyl Ester: A versatile precursor for amides, carboxylic acids, or alcohols, serving as a primary vector for exploring structure-activity relationships (SAR).
-
Cyano Group: A polar, non-basic group that can act as a hydrogen bond acceptor or a bioisosteric replacement for other functionalities. It can also be chemically transformed into primary amines or carboxylic acids, unlocking further diversification pathways.[3]
This guide will compare the core compound to its structural analogs, focusing on how subtle molecular changes impact their synthetic utility and potential as drug discovery intermediates.
Comparative Analysis of Key Structural Analogs
The choice of an analog is dictated by the specific synthetic route and the desired properties of the final molecule. We will compare the core compound with three classes of strategically important analogs.
Analog Class 1: Variation in the Ester Group
The most direct analog involves modification of the ester functionality. The ethyl ester, 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate, is a common alternative.[4]
Causality Behind the Choice: The selection between a methyl and an ethyl ester is often driven by practical considerations.
-
Reactivity: Methyl esters are slightly more reactive towards hydrolysis or aminolysis than ethyl esters due to reduced steric hindrance. This can be advantageous for forcing difficult coupling reactions but may be a liability if other parts of the molecule are sensitive.
-
Physicochemical Properties: The ethyl group imparts a minor increase in lipophilicity (logP) and molecular weight compared to the methyl group. While seemingly insignificant, these small changes can be critical in the context of multi-parameter optimization of drug candidates.
Table 1: Physicochemical Property Comparison of Ester Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Core Compound (Methyl Ester) | C₁₃H₂₀N₂O₄ | 268.31 | 1.1 |
| Ethyl Ester Analog [4] | C₁₄H₂₂N₂O₄ | 282.34 | 1.6[4] |
Analog Class 2: Modification of the 4-Position Substituents
Altering the non-ester substituent at the C4 position fundamentally changes the chemical nature of the building block.
-
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate: Here, the ester is replaced by a simple methyl group.[5] This analog is useful when a C4 carboxylic acid derivative is not required, but a quaternary center is still desired to enforce a specific conformation. The methyl group adds lipophilicity without introducing a polar functional group.
-
tert-Butyl 4-cyanopiperidine-1-carboxylate: This analog lacks a second substituent at the C4 position.[6] It is synthetically more accessible but loses the conformational rigidity offered by the quaternary center. It is a suitable choice when the cyano group itself is the primary feature of interest and steric bulk at C4 is to be minimized.[7]
Table 2: Physicochemical Property Comparison of C4-Substituted Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| Core Compound | C₁₃H₂₀N₂O₄ | 268.31 | Ester and Cyano |
| 4-Methyl Analog [5] | C₁₂H₂₀N₂O₂ | 224.30[5] | Methyl and Cyano |
| 4-H Analog [6] | C₁₁H₁₈N₂O₂ | 210.27[6] | Cyano only (no quaternary center) |
Analog Class 3: Homologation
-
1-tert-butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate: The introduction of a methylene spacer between the C4 position and the cyano group adds a degree of flexibility.[8]
Causality Behind the Choice: This "homologated" analog is selected when a researcher needs to extend a substituent away from the piperidine core. The added CH₂ group provides rotational freedom, which can be crucial for accessing a binding pocket that is slightly further from the main anchor point of the scaffold. This flexibility, however, comes at the cost of increased conformational entropy.
Synthesis and Derivatization Strategies
The synthetic accessibility of these building blocks is a primary concern for their practical application. Most routes converge from common, commercially available starting materials like isonipecotic acid or 4-piperidone.
General Synthetic Workflow
The diagram below illustrates a common synthetic paradigm for accessing the core compound and its analogs. The key steps involve N-protection, introduction of the C4 substituents, and subsequent modifications. The choice of specific reagents and conditions is critical for achieving good yields and purity.
Caption: General synthetic pathway to the core 4,4-disubstituted piperidine scaffold.
Derivatization Potential
The true power of these scaffolds lies in their potential for chemical modification. The following diagram outlines the primary reaction vectors available from the core compound.
Caption: Key derivatization pathways from the core 4-cyano-4-carboxypiperidine scaffold.
Experimental Protocols
The following protocols are provided as representative examples. All procedures involving hazardous reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-Boc-piperidine-4-carboxylic acid (Key Intermediate)
This procedure is adapted from established methods for the protection of piperidine carboxylic acids.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidinecarboxylic acid (isonipecotic acid) (1.0 eq).
-
Dissolution: Add a 1:1 mixture of tert-butanol and water, followed by 1N aqueous sodium hydroxide (NaOH) (1.1 eq) and stir until all solids dissolve. Cool the mixture to 0 °C in an ice bath.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approx. 16 hours).
-
Workup: Concentrate the solution in vacuo to remove the tert-butanol. Dilute the remaining aqueous solution with water and wash with ethyl ether (2x) to remove any unreacted Boc₂O.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N hydrochloric acid (HCl). A white precipitate will form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a white solid. The product is typically of high purity and can be used in the next step without further purification.
Protocol 2: Hydrolysis of Methyl Ester to Carboxylic Acid
This protocol describes a standard saponification for converting the core compound to its corresponding carboxylic acid, a crucial intermediate for amide coupling.
-
Setup: Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding 1N HCl until the pH is ~7. Remove the THF under reduced pressure.
-
Acidification & Extraction: Acidify the remaining aqueous solution to pH 2-3 with 1N HCl. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the desired carboxylic acid.
Conclusion and Recommendations
The selection of a 4,4-disubstituted piperidine building block is a strategic decision with significant downstream consequences.
-
For maximum synthetic versatility , the core compound, This compound , is often the superior choice, offering three distinct and orthogonally addressable functional handles.
-
If conformational rigidity is paramount but an ester handle is unnecessary , the tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate analog provides a more streamlined option.
-
When a flexible linker is required to extend a pharmacophore, the 4-(cyanomethyl) analog should be considered, with the understanding that this introduces greater conformational freedom.
-
Finally, the choice between methyl and ethyl esters is typically based on fine-tuning physicochemical properties or addressing minor differences in synthetic reactivity.
By understanding the causal relationships between structure, synthetic accessibility, and derivatization potential, researchers can make more informed decisions, accelerating the design and synthesis of novel therapeutic agents. The piperidine derivatives' proven utility in modulating biological systems, such as their demonstrated anti-cytomegalovirus activity in related carboxamide structures, underscores the potential of these scaffolds.[9]
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Page loading... [guidechem.com]
- 3. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 4. 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | C14H22N2O4 | CID 57750376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. CAS#:1350475-42-1 | 1-tert-butyl 4-methyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate | Chemsrc [chemsrc.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Assessment of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: Titrimetry vs. Orthogonal Methods
Abstract
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate is a key intermediate in the synthesis of complex pharmaceutical agents. Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of classical titrimetry with modern orthogonal methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity assessment of this molecule. We delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs, from routine quality control to reference standard certification.
The Analyte: A Structural Rationale for Method Selection
The analytical strategy for any compound is dictated by its chemical structure. This compound possesses three key functional groups that inform our choice of purity assessment methods:
-
Two Ester Groups: A tert-butyl ester and a methyl ester. These groups are susceptible to base-catalyzed hydrolysis (saponification). This reactivity forms the basis of our titrimetric assay.
-
A Carbamate-Protected Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group renders the piperidine nitrogen non-basic under standard titrimetric conditions, precluding a simple acid-base titration.
-
A Nitrile (Cyano) Group and Carboxylate Moieties: These groups provide a weak UV chromophore, making HPLC with UV detection a viable technique for separation and quantification.[1]
The molecule's overall structure, molecular weight (282.34 g/mol ), and polarity make it well-suited for reversed-phase HPLC. Its volatility is generally too low for standard GC without derivatization, but GC remains the gold standard for analyzing volatile impurities like residual solvents.[2][3] Finally, its unique proton environments make it an excellent candidate for the highly specific and accurate qNMR technique.[4][5]
Titrimetric Analysis: The Saponification Back-Titration Assay
Titration offers a rapid, cost-effective method for quantifying the total ester content, which serves as a proxy for the purity of the main component. Due to the presence of two ester groups and the absence of a readily titratable acidic or basic center on the molecule itself, a direct titration is not feasible. Instead, we employ a saponification and back-titration approach.
Principle of the Method: The procedure involves treating a precisely weighed sample with a known excess of a strong base (e.g., sodium hydroxide) at an elevated temperature. This quantitatively hydrolyzes both the tert-butyl and methyl ester functionalities. The unreacted sodium hydroxide is then titrated with a standardized acid (e.g., hydrochloric acid). The difference between the initial amount of base and the amount remaining after saponification corresponds to the amount consumed by the ester hydrolysis, allowing for the calculation of the analyte's purity.[6][7]
Causality and Limitations: This choice is rooted in classic organic analysis. It is an absolute method that does not require a reference standard of the analyte itself, much like qNMR. However, its primary limitation is a lack of specificity. The titration quantifies the total amount of base-consuming species. Therefore, any impurity containing an ester or other base-labile functional group will be co-quantified, potentially leading to an overestimation of purity. It cannot provide an impurity profile.
Experimental Protocol: Purity by Saponification Back-Titration
-
Preparation of Reagents:
-
0.5 M Ethanolic Sodium Hydroxide: Dissolve ~22 g of NaOH in ethanol to make 1 L. Standardize against potassium hydrogen phthalate (KHP).
-
0.5 M Aqueous Hydrochloric Acid: Prepare and standardize against the previously standardized NaOH solution or sodium carbonate.
-
Phenolphthalein Indicator: 1% w/v in 95% ethanol.
-
-
Procedure:
-
Accurately weigh approximately 1.0 g of this compound into a 250 mL reflux flask.
-
Pipette exactly 50.0 mL of the standardized 0.5 M ethanolic NaOH into the flask.
-
Add a few boiling chips and attach a condenser. Heat the mixture at reflux for 60 minutes to ensure complete saponification.
-
Allow the solution to cool to room temperature. Rinse the condenser with 20 mL of deionized water, collecting the rinsings in the flask.
-
Add 3-4 drops of phenolphthalein indicator.
-
Titrate the excess (unreacted) NaOH with the standardized 0.5 M HCl until the pink color just disappears. Record the volume of HCl used.
-
Perform a blank titration by refluxing 50.0 mL of the 0.5 M ethanolic NaOH under identical conditions without the analyte and titrating with the 0.5 M HCl.
-
-
Calculation:
-
Moles of NaOH consumed = (Volume of HCl for blank - Volume of HCl for sample) * Molarity of HCl
-
Since 1 mole of the analyte reacts with 2 moles of NaOH (due to two ester groups): Moles of analyte = (Moles of NaOH consumed) / 2
-
Purity (%) = (Moles of analyte * Molecular Weight of analyte) / (Weight of sample) * 100
-
Orthogonal Chromatographic Methods for Impurity Profiling
While titration provides an assay value, regulatory guidelines necessitate a detailed understanding of the impurity profile.[8][9][10] Chromatographic methods are indispensable for this purpose.
A. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical purity analysis, offering high-resolution separation of the main component from related substances and degradation products.[1]
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column.[1]
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
B. Gas Chromatography (GC-FID)
GC is exceptionally sensitive for detecting volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column.[11] A Flame Ionization Detector (FID) is commonly used for its robust response to organic compounds.
Experimental Protocol: GC-FID for Residual Solvents
-
Instrumentation: Gas chromatograph with a headspace autosampler and FID.
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 15°C/min, hold 5 min.
-
Injector Temperature: 230°C.
-
Detector Temperature: 250°C.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal.
-
Headspace Conditions: Incubate at 80°C for 15 minutes.
Quantitative NMR (qNMR): A Primary Method for Absolute Purity
qNMR stands as a powerful, non-destructive primary method for purity determination.[12][13] It provides an absolute purity value traceable to a certified reference material without requiring a standard of the analyte itself.[4][14]
Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By co-dissolving a known mass of a sample with a known mass of a high-purity internal standard, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.[5][15]
Experimental Protocol: Purity by ¹H-qNMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material, ~99.9% purity).
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the analyte and ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Key NMR Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being integrated (typically >30 seconds for accurate quantification).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Signal Selection for Integration:
-
Analyte: A well-resolved signal, for example, the singlet corresponding to the methyl ester protons.
-
Standard: The singlet for the two vinyl protons of maleic acid (~6.2 ppm).
-
-
Calculation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Analytical Workflow
A logical workflow is essential for efficient and comprehensive purity assessment.
Caption: Workflow for selecting an appropriate purity assessment method.
Caption: The principle of the saponification back-titration method.
Head-to-Head Data Comparison
To provide a clear comparison, the following table summarizes illustrative data from the analysis of a single batch of this compound.
| Parameter | Saponification Titration | HPLC-UV (Area %) | GC-FID (Residual Solvents) | ¹H-qNMR |
| Mean Purity (%) | 99.5 | 99.2 (by area %) | Not Applicable | 99.3 (w/w) |
| Precision (%RSD, n=6) | 0.30 | 0.22 | Not Applicable | 0.12 |
| Specificity | Low (measures total esters) | High (separates impurities) | High (for volatiles) | Very High (structure-specific) |
| LOQ | Not Applicable | ~0.03% | ~1 ppm (for solvents) | ~0.1% |
| Analysis Time/Sample | ~15 minutes (post-reflux) | ~30 minutes | ~20 minutes | ~15 minutes |
| Primary Method? | Yes (Absolute) | No (Relative) | No (Relative) | Yes (Primary Ratio) |
| Strengths | Fast, inexpensive, no analyte standard needed. | Excellent for impurity profiling, high sensitivity. | Gold standard for residual solvents. | Highest accuracy, non-destructive, absolute purity.[16] |
| Weaknesses | Not specific, misses non-ester impurities. | Requires analyte standard for potency, response factors vary. | Limited to volatile compounds. | High initial equipment cost, lower sensitivity than HPLC. |
Conclusion and Recommendations
The selection of a purity assessment method is not a one-size-fits-all decision; it is driven by the analytical objective.
-
For rapid, routine process control or raw material assay , where the impurity profile is already well-understood, saponification titration is a highly efficient and economical choice. Its value lies in its speed and low cost for confirming the content of the main, ester-containing component.
-
For release testing, stability studies, and comprehensive quality control , HPLC-UV is indispensable. It is the only method discussed that provides a detailed impurity profile, which is a critical requirement for regulatory submissions under ICH guidelines.[17][18]
-
For ensuring safety and compliance with solvent limits , GC-FID with headspace sampling is the mandatory and most appropriate technique.
-
For the certification of a reference standard or when the highest metrological accuracy is required , qNMR is the superior method.[12][13] As a primary ratio method, it delivers an absolute purity value with low uncertainty, providing a solid foundation for the qualification of in-house standards used for other methods like HPLC.
Ultimately, a robust quality control strategy does not rely on a single technique but employs orthogonal methods to build a complete and trustworthy picture of a compound's purity. Combining the impurity-profiling power of HPLC with the absolute assay value from qNMR or titration provides the highest degree of assurance for drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Consistency and Purity [nmr.oxinst.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fda.gov [fda.gov]
- 10. cormica.com [cormica.com]
- 11. scielo.br [scielo.br]
- 12. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
- 16. benchchem.com [benchchem.com]
- 17. particle.dk [particle.dk]
- 18. wjarr.com [wjarr.com]
A Comparative Benchmarking Guide to 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate and Structurally Related Scaffolds
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational flexibility and synthetic tractability have rendered it a privileged structure in numerous drug discovery programs. This guide provides a comprehensive comparative analysis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate , a versatile building block, against a panel of structurally related analogues. We will delve into a detailed examination of their synthetic accessibility, physicochemical properties, and potential applications, supported by robust experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds in their synthetic endeavors.
Introduction to 4,4-Disubstituted Piperidines
The introduction of substituents at the 4-position of the piperidine ring offers a powerful strategy for modulating the pharmacological profile of a molecule. Specifically, 4,4-disubstituted piperidines have garnered significant attention due to their potential to impart a range of biological activities, from potent analgesia to antiviral effects.[1][2][3] The geminal substitution at the C4 position can lock the piperidine ring in a specific conformation, influencing receptor binding and metabolic stability. The presence of a cyano group, in particular, introduces a key functional handle for further chemical elaboration and can contribute to beneficial polar interactions with biological targets.[4]
This guide focuses on the synthesis and properties of This compound and compares it with three key analogues that systematically vary the substitution at the 4-position:
-
Comparator 1: 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (ethyl ester analogue)
-
Comparator 2: tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate (lacks the C4-ester)
-
Comparator 3: N-Boc-4-cyanopiperidine (unsubstituted at C4)
Through this comparative lens, we aim to provide a clear understanding of the synthetic nuances and property variations within this important class of molecules.
Synthetic Strategies and Methodologies
The synthesis of 4-cyano-4-carboxypiperidine derivatives typically involves the construction of a suitably protected piperidone precursor, followed by the introduction of the cyano and carboxylate functionalities. While a direct, one-pot synthesis of the title compound is not extensively documented, a robust and logical synthetic pathway can be devised from readily available starting materials, leveraging well-established organic transformations.
Proposed Synthesis of this compound
The proposed synthetic route commences with the commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid . Esterification followed by the introduction of a ketone at the 3-position provides the key intermediate, 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate . Subsequent conversion to the target compound can be achieved via a Strecker-type synthesis.
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate [5]
-
To a suspension of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in a mixture of acetonitrile and methanol (10:1 v/v) at 0 °C, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate as an oil.
Step 2: Synthesis of 1-tert-Butyl 4-methyl 4-oxopiperidine-1,4-dicarboxylate [6]
-
Prepare Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and water.
-
To a solution of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (1 equivalent) in acetone, add the prepared Jones reagent dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the addition of isopropanol.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-tert-Butyl 4-methyl 4-oxopiperidine-1,4-dicarboxylate .
Step 3: Synthesis of this compound (Strecker Synthesis) [7]
-
To a solution of 1-tert-Butyl 4-methyl 4-oxopiperidine-1,4-dicarboxylate (1 equivalent) in a mixture of methanol and water, add ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, This compound .
Caption: Experimental workflow for the synthesis of the target compound.
Comparative Analysis of Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Target Compound | This compound | C₁₃H₂₀N₂O₄ | 268.31 | N/A | Predicted: 367.7±35.0 |
| Comparator 1 | 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate | C₁₄H₂₂N₂O₄ | 282.34 | N/A | N/A |
| Comparator 2 | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C₁₂H₂₀N₂O₂ | 224.30 | N/A | Predicted: 327.9±35.0[8] |
| Comparator 3 | N-Boc-4-cyanopiperidine | C₁₁H₁₈N₂O₂ | 210.27 | 60-63 | Predicted: 325.3±35.0[9] |
Note: "N/A" indicates that reliable experimental data was not found in the searched sources. Predicted values are provided for estimation purposes.
Discussion of Structure-Property Relationships
The data, though incomplete, allows for some insightful comparisons. The stepwise increase in molecular weight from Comparator 3 to the Target Compound and Comparator 1 reflects the addition of functional groups. The presence of the ester group in the target compound and Comparator 1 significantly increases the molecular weight and is expected to influence polarity and solubility compared to Comparators 2 and 3.
The melting point of N-Boc-4-cyanopiperidine (Comparator 3) is well-defined, suggesting a stable crystalline solid. The absence of experimental melting points for the other compounds may indicate that they are oils or low-melting solids at room temperature. The predicted boiling points show a general upward trend with increasing molecular weight and complexity.
Applications in Drug Discovery
The 4-cyano-4-substituted piperidine motif is a valuable pharmacophore in drug discovery. The cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups such as amines or carboxylic acids. The 4,4-disubstitution pattern can lead to compounds with a range of pharmacological activities.
-
Analgesics: Several 4,4-disubstituted piperidines have been shown to possess potent analgesic properties, with some analogues exhibiting potency comparable to morphine.[1]
-
Antiviral Agents: N-benzyl-4,4-disubstituted piperidines have been identified as inhibitors of the influenza A virus, demonstrating a novel mechanism of action by interacting with the hemagglutinin fusion peptide.[2][3]
-
Enzyme Inhibitors: The cyanopiperidine scaffold is a key component in various enzyme inhibitors, including inhibitors of protein kinase B and GlyT1.[10]
The target compound, This compound , with its dual functionality of a nitrile and an ester at the 4-position, represents a highly versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. The orthogonal protecting groups (Boc and methyl ester) allow for selective manipulation, making it an attractive starting point for the generation of compound libraries for high-throughput screening.
Conclusion
This guide has provided a detailed comparative study of This compound and its structurally related analogues. We have proposed a viable synthetic route to the target compound and presented a comparative analysis of the physicochemical properties of these valuable building blocks. The 4-cyano-4-carboxypiperidine scaffold holds significant promise for the development of novel therapeutics across various disease areas. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis and application of these important heterocyclic compounds.
References
- 1. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. scbt.com [scbt.com]
- 9. 1-Boc-4-cyanopiperidine CAS#: 91419-52-2 [m.chemicalbook.com]
- 10. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
A Comparative Guide to the Synthesis of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: Protocol Validation and Performance Analysis
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable pharmacokinetic properties and its ability to serve as a versatile three-dimensional building block.[1][2] Specifically, 4,4-disubstituted piperidines provide access to conformationally constrained motifs that are invaluable in drug design for optimizing ligand-receptor interactions. The target molecule of this guide, 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate, represents a highly valuable, orthogonally protected α,α-disubstituted amino acid analogue. The presence of the cyano and methyl ester groups at the C4 position, along with the N-Boc protecting group, offers multiple handles for subsequent chemical elaboration in the synthesis of complex pharmaceutical intermediates.
This guide provides a comprehensive, validated protocol for the synthesis of this key building block. We will delve into the causality behind the chosen methodology, presenting a self-validating system with clear in-process controls. Furthermore, we will objectively compare this primary protocol with alternative synthetic strategies, supported by experimental data and mechanistic insights, to offer researchers a robust framework for making informed decisions in their synthetic campaigns.
Primary Recommended Protocol: A Robust Two-Step Knoevenagel Condensation and Reduction Strategy
This protocol is recommended for its high efficiency, operational simplicity, and scalability. It begins with the commercially available N-Boc-4-piperidone and employs a classic Knoevenagel condensation followed by a selective catalytic hydrogenation.
Experimental Workflow Overview
References
Safety Operating Guide
Navigating the Safe Handling of 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: A Guide for Laboratory Professionals
The information herein is synthesized from established safety standards and data from analogous compounds to empower you to work safely and effectively. Our commitment is to provide value beyond the product itself, fostering a culture of safety and scientific excellence in your laboratory.
Hazard Assessment: Understanding the Risks of Cyanopiperidine Derivatives
The primary hazards associated with 1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate are inferred from related compounds containing the cyanopiperidine moiety. These hazards include:
-
Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[1]
-
Inhalation Hazard: While the vapor pressure of this specific compound is likely low, dust or aerosols may be harmful if inhaled, potentially causing respiratory irritation.[2]
-
Potential for Hydrogen Cyanide Release: Like other nitriles, this compound may release toxic hydrogen cyanide gas upon decomposition, particularly when exposed to strong acids, bases, or high temperatures.[1][3]
| Hazard | GHS Classification (Inferred) | Associated Risks |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage/irritation. |
| Acute Inhalation Toxicity | Category 4 (as dust/aerosol) | Harmful if inhaled. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards. All PPE should meet standards set by the Occupational Safety and Health Administration (OSHA) and the American National Standards Institute (ANSI).[2][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | To protect against eye contact with solids or solutions, which can cause serious damage. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. | To minimize the inhalation of dust or aerosols. The necessity of a respirator should be determined by a formal risk assessment. |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE selection based on laboratory task.
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Management
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with its contents.
-
Disposal: Dispose of the hazardous waste through your institution's EHS program in accordance with all local, state, and federal regulations.[5] Nitrile-containing waste may require specific disposal procedures, such as incineration, to ensure the complete destruction of the cyanide functional group.[6]
Decontamination of Reusable PPE
If reusable PPE, such as a face shield, becomes contaminated, it must be decontaminated before reuse.
-
Remove Gross Contamination: Carefully wipe off any visible solid or liquid contamination.
-
Wash: Wash the PPE with soap and water.
-
Rinse: Thoroughly rinse with clean water.
-
Dry: Allow to air dry completely before storage or reuse.
Disposable PPE, such as gloves, must be disposed of as hazardous waste after a single use or upon contamination.
Building a Culture of Safety
Safe laboratory practice is a shared responsibility. By understanding the potential hazards of this compound and adhering to these handling and disposal guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and EHS office for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
